N6,N6-Dimethyl-xylo-adenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8+,9-,12-/m1/s1 |
InChI 键 |
WVGPGNPCZPYCLK-IQEPQDSISA-N |
产品来源 |
United States |
Foundational & Exploratory
N6,N6-Dimethyl-xylo-adenosine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of N6,N6-Dimethyl-xylo-adenosine, an analog of the endogenous nucleoside adenosine (B11128). Due to the limited availability of data for this specific xylofuranosyl isomer, information from related compounds, particularly N6,N6-dimethyladenosine (the ribofuranosyl isomer), is included for comparative purposes where relevant. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Core Chemical Properties
This compound is a modified nucleoside characterized by a dimethylated amine at the N6 position of the adenine (B156593) base and a xylose sugar moiety. These modifications influence its chemical characteristics and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [1][2] |
| Molecular Weight | 295.29 g/mol | [2] |
| CAS Number | 669055-52-1 | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥95.0% | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of N6-substituted adenosine analogs and analytical techniques for similar compounds can be adapted.
General Synthesis of N6-Substituted Adenosine Analogs
A common approach for the synthesis of N6-substituted adenosines involves the regioselective alkylation of a protected adenosine derivative.
Workflow for Synthesis:
Caption: Generalized workflow for the synthesis of N6-substituted adenosine analogs.
Methodology:
-
Protection: The hydroxyl groups of the xylose moiety are protected, often using acetyl or other suitable protecting groups, to prevent side reactions.
-
Activation: The N6 position of the adenine ring is made more susceptible to nucleophilic attack.
-
Alkylation: The protected intermediate is reacted with dimethylamine under basic conditions to introduce the N6,N6-dimethyl group.
-
Deprotection: The protecting groups on the xylose moiety are removed to yield the final product.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain this compound of high purity.
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.
Workflow for Analysis:
Caption: Standard analytical workflow for the characterization of nucleoside analogs.
Methodologies:
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. While specific data for the xylo- anomer is unavailable, mass spectrometry data for N6,N6-dimethyladenosine (the ribose anomer) is well-documented[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous structural elucidation of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the synthesized compound.
Biological Activity and Signaling Pathways
This compound is described as an adenosine analog and an adenosine receptor agonist[1]. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely expressed and involved in numerous physiological processes. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The specific interactions of this compound with these receptor subtypes have not been fully characterized.
As an adenosine analog, it is postulated to exert its biological effects by modulating adenosine receptor-mediated signaling pathways. The activation of these receptors can lead to a variety of downstream cellular responses, including smooth muscle vasodilation and inhibition of cancer progression[5].
Putative Signaling Pathway of Adenosine Receptor Agonists
The following diagram illustrates the general signaling cascade initiated by the activation of adenosine receptors, which is the putative mechanism of action for this compound.
Caption: Putative signaling pathway for this compound via adenosine receptors.
Pathway Description:
-
Binding and Activation: this compound, acting as an agonist, binds to an adenosine receptor on the cell surface.
-
G Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular G protein.
-
Effector Modulation: The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase.
-
Second Messenger Production: The change in effector enzyme activity alters the intracellular concentration of second messengers, like cyclic AMP (cAMP).
-
Cellular Response: The fluctuation in second messenger levels triggers a cascade of downstream signaling events, ultimately leading to a specific cellular response.
Conclusion
This compound is a modified nucleoside with potential for further investigation in various therapeutic areas. While specific experimental data for this compound is limited, its classification as an adenosine analog provides a strong rationale for exploring its interactions with adenosine receptors and its potential to modulate associated signaling pathways. This guide summarizes the currently available information and provides a framework for future research into the chemical and biological properties of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. N6,N6-dimethyladenine | CAS#:938-55-6 | Chemsrc [chemsrc.com]
- 4. N6-Dimethyladenosine | C12H17N5O4 | CID 440004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Biological Activity of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activity of N6,N6-Dimethyl-xylo-adenosine. Due to the limited availability of specific research on this particular nucleoside analog, this document also includes detailed information on the closely related compound, N6,N6-Dimethyladenosine, to provide a comparative framework. The guide covers known biological roles, quantitative activity data where available, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction to this compound
This compound is a synthetic adenosine (B11128) analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. Like many nucleoside analogs, it is investigated for its potential therapeutic applications. General supplier information suggests it acts as an adenosine receptor agonist and may be useful in studying cardiovascular and central nervous system dysfunctions; however, specific data from peer-reviewed studies are scarce.
Chemical Structure:
-
IUPAC Name: (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
-
Molecular Formula: C₁₂H₁₇N₅O₄
-
CAS Number: 669055-52-1
Biological Activity of this compound
Direct experimental evidence detailing the biological activity of this compound is limited in publicly available literature. It is broadly classified as an adenosine analog, a class of compounds known to act as smooth muscle vasodilators and to possess potential anti-cancer properties.
Comparative Analysis: The Biological Activity of N6,N6-Dimethyladenosine
Given the limited data on this compound, we present findings on the structurally similar N6,N6-Dimethyladenosine, which features a ribose sugar. It is crucial to note that the difference in the sugar moiety (xylose vs. ribose) can significantly impact biological activity.
N6,N6-Dimethyladenosine is a naturally occurring modified ribonucleoside found in tRNA and rRNA. It has been identified as an endogenous ligand for the A3 adenosine receptor and an inhibitor of the AKT signaling pathway, with demonstrated antitumor effects[1][2].
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of N6,N6-Dimethyladenosine .
| Assay | Cell Line | Parameter | Value | Reference |
| AKT Signaling Inhibition | Non-small cell lung cancer cell lines | Concentration for S473 phosphorylation attenuation | 1 and 10 µM | [2] |
| Quantification in tRNA | Mycobacterium bovis BCG | Amount per µg of tRNA | 0.88 pmol | Chan, C.T.Y., et al. (2011) |
Experimental Protocols
3.2.1. Purification of N6,N6-Dimethyladenosine from a Marine-Derived Fungus
This protocol describes the purification of a fraction enriched in N6,N6-Dimethyladenosine from a crude extract for biological testing[2].
Workflow for N6,N6-Dimethyladenosine Purification
Caption: Purification workflow for N6,N6-Dimethyladenosine.
Methodology:
-
Initial Fractionation: 11.4 grams of crude extract was separated into nine fractions using reverse phase chromatography (C18) with a stepwise gradient of methanol (B129727) in water (20% to 100%).
-
Identification of Active Fraction: The biologically active fraction (F5, 91.4 milligrams) was identified for further purification.
-
Secondary Purification: Fraction F5 was further purified using an automated reversed-phase chromatography system (ISCO, RediSep Rf Gold 30 g C18) with a flow rate of 35 mL/min. A gradient solvent system from 10% to 100% methanol in water over 25 minutes was used.
-
Fraction Collection and Pooling: Thirty fractions (F5-I1 to F5-I30) were collected. These fractions were then combined into five final fractions based on the similarity of their LC-MS profiles.
3.2.2. In-Cell Western Blot for AKT Phosphorylation
This protocol was used to assess the inhibitory effect of N6,N6-Dimethyladenosine on AKT signaling in non-small cell lung cancer cell lines[2].
Experimental Workflow for In-Cell Western Blot
Caption: In-Cell Western Blot Workflow.
Methodology:
-
Cell Seeding: Plate five different non-small cell lung cancer cell lines in appropriate multi-well plates.
-
Compound Treatment: Treat the cells with N6,N6-Dimethyladenosine at concentrations of 1 µM and 10 µM.
-
Fixation and Permeabilization: After the desired incubation time, fix and permeabilize the cells to allow antibody entry.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of AKT at serine 473.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging and Analysis: Image the plates using a suitable fluorescence imager and quantify the fluorescence intensity to determine the level of AKT phosphorylation relative to controls.
Putative Signaling Pathways for this compound
As an adenosine receptor agonist, this compound is expected to modulate signaling pathways downstream of adenosine receptors. There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs)[3]. The specific receptor subtype(s) that this compound interacts with and its binding affinity are yet to be determined.
General Adenosine Receptor Signaling
Activation of adenosine receptors initiates distinct intracellular signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels[3].
Generalized Adenosine Receptor Signaling Pathways
Caption: Canonical Adenosine Receptor Signaling Pathways.
AKT Signaling Pathway Inhibition by N6,N6-Dimethyladenosine
N6,N6-Dimethyladenosine has been shown to inhibit the AKT signaling pathway[1][2]. This pathway is a critical regulator of cell survival, proliferation, and metabolism. The precise mechanism of inhibition by N6,N6-Dimethyladenosine is not fully elucidated but results in the attenuation of AKT phosphorylation at serine 473.
Hypothesized AKT Pathway Inhibition
Caption: AKT Signaling Inhibition by N6,N6-Dimethyladenosine.
Conclusion and Future Directions
This compound is an understudied adenosine analog with potential therapeutic relevance. The current body of literature lacks specific data on its biological activity. Further research is required to:
-
Determine its binding affinities for the different adenosine receptor subtypes.
-
Elucidate the specific signaling pathways it modulates.
-
Conduct in vitro and in vivo studies to evaluate its efficacy in models of cardiovascular, neurological, and neoplastic diseases.
The information provided on the related compound, N6,N6-Dimethyladenosine, offers a valuable starting point for hypothesis-driven research into the biological functions of this compound.
References
N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to an Inferred Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of N6,N6-Dimethyl-xylo-adenosine is limited in publicly available scientific literature. The following guide is based on the known pharmacology of adenosine (B11128) receptors, the biological activities of its close structural analog, N6,N6-Dimethyladenosine, and general principles of signal transduction. The proposed mechanisms and experimental protocols should be considered as a foundational framework for investigation.
Introduction
This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the natural ribose. Adenosine analogs are a class of compounds with significant therapeutic potential, acting on various physiological processes through their interaction with adenosine receptors.[1] Given its structural similarity to other N6-substituted adenosines, it is hypothesized that this compound functions as an adenosine receptor modulator. Furthermore, its close analog, N6,N6-Dimethyladenosine (with a ribose sugar), has been identified as an endogenous ligand for the A3 adenosine receptor and a potent inhibitor of the AKT signaling pathway, suggesting potential anti-inflammatory and anti-cancer properties.[2][3] This guide synthesizes the available information to propose a likely mechanism of action for this compound and provides detailed, generalized experimental protocols for its characterization.
Proposed Mechanism of Action
The mechanism of action for this compound is likely twofold, primarily involving the modulation of adenosine receptors and the inhibition of the PI3K/AKT signaling pathway.
Interaction with Adenosine Receptors
It is postulated that this compound acts as an agonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). These are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.[4] Based on data from its ribose counterpart, N6,N6-Dimethyladenosine, the A3 adenosine receptor is a prime candidate for interaction.[2][5]
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins.[4] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1] A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[4]
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent PKA activation.[4]
-
Gq Coupling: The A3 receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[6] PLC activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[7]
The xylose sugar moiety may influence the binding affinity and selectivity of this compound for the different receptor subtypes compared to its ribose analog.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. N6,N6-Dimethyladenosine has been shown to robustly inhibit AKT signaling in various cancer cell lines.[3] It is plausible that this compound shares this activity.
Inhibition of AKT can occur through various mechanisms, including direct inhibition of the kinase or by modulating upstream regulators. A reduction in AKT activity can lead to decreased phosphorylation of its downstream targets, ultimately promoting apoptosis and inhibiting cell proliferation.[8]
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound, assuming it acts as an A3 adenosine receptor agonist and an AKT inhibitor.
Caption: Inferred A3 Adenosine Receptor Signaling Pathway.
Caption: Hypothesized Inhibition of the PI3K/AKT Signaling Pathway.
Quantitative Data Summary
As of the date of this document, no specific quantitative data (e.g., Ki, IC50, EC50) for this compound at adenosine receptors or its inhibitory effect on AKT has been found in the public domain. The table below is provided as a template for organizing future experimental findings.
| Parameter | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | AKT Kinase | Reference |
| Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available | Data not available | N/A | |
| Functional Potency (EC50, nM) | Data not available | Data not available | Data not available | Data not available | N/A | |
| Inhibitory Concentration (IC50, µM) | N/A | N/A | N/A | N/A | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for characterizing the activity of this compound.
Radioligand Binding Assay for Adenosine Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for each of the four adenosine receptor subtypes.
5.1.1 Materials
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)
-
A2A: [3H]CGS 21680
-
A3: [125I]I-AB-MECA
-
-
Non-specific binding control: Theophylline or NECA (5'-N-ethylcarboxamidoadenosine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
5.1.2 Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM NECA).
-
50 µL of the this compound dilution or buffer.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (protein concentration to be optimized, typically 20-50 µ g/well ).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
5.1.3 Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Generalized Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels to determine its functional activity (agonist or antagonist) at A1/A3 (Gi-coupled) or A2A/A2B (Gs-coupled) receptors.
5.2.1 Materials
-
CHO or HEK293 cells stably expressing the adenosine receptor of interest.
-
Cell culture medium.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well white plates.
-
Plate reader compatible with the detection kit.
5.2.2 Procedure
-
Seed the cells in the appropriate microplate and culture overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add stimulation buffer to the cells and pre-incubate for 30 minutes at room temperature.
-
For Gs-coupled receptors (A2A, A2B):
-
Add serial dilutions of this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
For Gi-coupled receptors (A1, A3):
-
Add serial dilutions of this compound.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline control) to stimulate cAMP production.
-
Incubate for 30-60 minutes at room temperature.
-
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
5.2.3 Data Analysis
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
For Gs-coupled receptors, an increase in cAMP indicates agonism. Calculate the EC50.
-
For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonism. Calculate the EC50 (or IC50 of the forskolin response).
AKT Kinase Activity Assay
This protocol is to determine the inhibitory effect of this compound on AKT activity in a relevant cell line (e.g., a cancer cell line with active AKT signaling).
5.3.1 Materials
-
Selected cell line (e.g., PC-3, A549).
-
Cell culture medium with and without serum.
-
Growth factor (e.g., IGF-1 or EGF) to stimulate the AKT pathway.
-
Kinase Extraction Buffer.
-
AKT-specific antibody for immunoprecipitation.
-
Protein A/G Sepharose beads.
-
Kinase Assay Buffer.
-
GSK-3α protein (as an AKT substrate).
-
ATP (including [γ-32P]-ATP or for use with phospho-specific antibodies).
-
SDS-PAGE equipment and Western blot reagents.
-
Phospho-GSK-3α specific antibody.
5.3.2 Procedure
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 3-4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Lyse the cells in ice-cold Kinase Extraction Buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Immunoprecipitate AKT from the cell lysates using an AKT-specific antibody and Protein A/G beads.
-
Wash the immunoprecipitated beads to remove non-specific proteins.
-
Perform the kinase reaction by incubating the beads with Kinase Assay Buffer containing GSK-3α substrate and ATP.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of GSK-3α by Western blotting using a phospho-GSK-3α specific antibody.
5.3.3 Data Analysis
-
Quantify the band intensity of phosphorylated GSK-3α.
-
Plot the percentage of AKT activity (relative to the stimulated control) against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is an intriguing adenosine analog with a therapeutic potential that warrants further investigation. Based on the activity of its close structural analog, it is hypothesized to act as an A3 adenosine receptor agonist and an inhibitor of the AKT signaling pathway. This dual mechanism could be beneficial in the context of cancer and inflammatory diseases. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the precise mechanism of action, binding affinities, and functional potencies of this compound. Such studies are crucial for advancing our understanding of its pharmacological profile and for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]
- 7. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
N6,N6-Dimethyl-xylo-adenosine: A Technical Guide to a Synthetic Adenosine Analog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper situates the compound within the broader context of adenosine analog research, details its known biological functions, provides exemplar experimental protocols for its characterization, and presents key data in a structured format.
Introduction and Historical Context
This compound, identified by the CAS number 669055-52-1, is a modified purine (B94841) nucleoside that belongs to the class of adenosine analogs. Research into adenosine analogs has been a fertile ground for drug discovery, yielding compounds with a wide range of biological activities. These activities stem from their ability to interact with crucial cellular machinery, including adenosine receptors and enzymes involved in nucleic acid metabolism.
The synthesis of N6-substituted adenosines is a well-established area of medicinal chemistry. These modifications are known to significantly influence the affinity and selectivity of the analogs for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). The xylofuranosyl sugar moiety, a stereoisomer of ribose, further modifies the compound's conformational properties, which can impact its interaction with target proteins. While the original synthesis of this compound is not prominently cited, its structure suggests a synthetic pathway involving the coupling of a protected xylofuranose (B8766934) derivative with N6,N6-dimethyladenine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 669055-52-1 |
| Molecular Formula | C₁₂H₁₇N₅O₄ |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
| Synonyms | 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine |
Biological Activity and Mechanism of Action
This compound is primarily characterized as an adenosine receptor agonist. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play critical roles in a vast array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. The activation of these receptors by agonists like this compound can trigger various downstream signaling cascades.
The specific receptor subtype selectivity and potency of this compound are not extensively published. However, based on the general activities of N6-substituted adenosine analogs, it is hypothesized to interact with one or more of the adenosine receptor subtypes. The downstream effects of this interaction would depend on the receptor subtype and the cell type being studied. For instance, activation of A1 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, while A2A receptor activation stimulates adenylyl cyclase and increases cAMP.
Potential Signaling Pathways
The diagram below illustrates a generalized signaling pathway for adenosine receptor activation, which is the presumed mechanism of action for this compound.
N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers
CAS Number: 669055-52-1
Molecular Formula: C₁₂H₁₇N₅O₄
Molecular Weight: 295.29 g/mol
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2] Based on its structural similarity to adenosine and related compounds, it is classified as a nucleoside analog and is presumed to act as an adenosine receptor agonist.[1][3] While it is commercially available for research purposes, there is a notable scarcity of published scientific literature providing specific experimental data, quantitative analysis, or detailed protocols for this particular compound.[2][4] This guide provides a comprehensive overview of the available information and outlines established experimental frameworks for characterizing novel adenosine receptor ligands, which can be adapted for the study of this compound.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 669055-52-1 | [1] |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [1] |
| Molecular Weight | 295.29 | [5] |
| Purity | ≥95% (typical for commercial products) | [1] |
| Synonyms | 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine, (1R)-1-(6-dimethylamino-purin-9-yl)-D-1,4-anhydro-xylitol | [1] |
| Application | For research use only | [1] |
Biological Context: Adenosine Receptors and Signaling
Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are integral in various signaling pathways and are considered important therapeutic targets for a range of conditions, including cardiovascular, inflammatory, and neurological disorders.
The primary signaling mechanism of adenosine receptors involves the modulation of adenylyl cyclase activity, which in turn alters the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
A₁ and A₃ Receptors: Typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
A₂ₐ and A₂ₑ Receptors: Generally couple to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
The potential of this compound as a research tool lies in its presumed ability to interact with these receptors and modulate their downstream signaling pathways.
Hypothesized Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by an adenosine receptor agonist. Given the lack of specific data for this compound, this represents a putative mechanism of action.
Caption: Putative signaling pathway of this compound.
Experimental Protocols for Characterization
Due to the absence of specific published protocols for this compound, the following sections detail generalized, yet comprehensive, experimental procedures commonly employed for the characterization of novel adenosine receptor ligands. These protocols can serve as a foundational framework for researchers.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding affinity of this compound for each adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, A₃).
Materials:
-
Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing a human adenosine receptor subtype.
-
Radioligands (specific to each receptor subtype, e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).
-
This compound.
-
Non-selective antagonist for determining non-specific binding (e.g., theophylline).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Adenosine deaminase (ADA) to eliminate endogenous adenosine.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the assay buffer, the test compound (or vehicle for total binding, or a non-selective antagonist for non-specific binding), the radioligand at a concentration near its dissociation constant (Kd), and the cell membranes.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Protocol 2: cAMP Functional Assay
This assay measures the ability of a compound to modulate adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.
Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).
Materials:
-
Whole cells (e.g., HEK293, CHO) stably expressing a human adenosine receptor subtype.
-
This compound.
-
A known adenosine receptor agonist (for antagonist testing).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Wash the cells and pre-incubate them with a phosphodiesterase inhibitor.
-
For agonist testing: Add serial dilutions of this compound to the cells.
-
For antagonist testing: Add serial dilutions of this compound followed by a fixed concentration of a known agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: Workflow for a cAMP functional assay.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound is available, the following tables are presented as templates to guide researchers in organizing their experimental findings. The values provided are for illustrative purposes only and are based on typical data for known adenosine receptor agonists.
Table 1: Hypothetical Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| A₁ | [Experimental Value] |
| A₂ₐ | [Experimental Value] |
| A₂ₑ | [Experimental Value] |
| A₃ | [Experimental Value] |
Table 2: Hypothetical Functional Potencies (EC₅₀) of this compound in cAMP Assays
| Receptor Subtype | Functional Response | EC₅₀ (nM) |
| A₁ | cAMP Inhibition | [Experimental Value] |
| A₂ₐ | cAMP Stimulation | [Experimental Value] |
| A₂ₑ | cAMP Stimulation | [Experimental Value] |
| A₃ | cAMP Inhibition | [Experimental Value] |
Conclusion
This compound is an under-characterized adenosine analog with potential as a pharmacological tool for studying adenosine receptor signaling. The current lack of published data necessitates a systematic investigation of its biological activity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to characterize the binding affinity and functional potency of this compound, thereby elucidating its mechanism of action and potential therapeutic applications. Researchers are encouraged to adapt these established methodologies to generate the foundational data required to advance the understanding of this compound.
References
- 1. Synthesis of a base-protected xylo-LNA adenine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the synthesis of compounds related to adenosine 3',5'-cyclic phosphate. VII. Synthesis and cardiac effects of N6,N6-dialkyl adenosine 3',5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
N6,N6-Dimethyl-xylo-adenosine: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on N6,N6-Dimethyl-xylo-adenosine is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical properties and the well-documented biological activities of structurally related adenosine (B11128) analogs. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety in place of the typical ribose. As a modified nucleoside, it holds potential as a pharmacological tool to probe adenosine receptor signaling and as a candidate for therapeutic development. Adenosine analogs are known to play crucial roles in various physiological processes, acting as smooth muscle vasodilators and, in some cases, inhibiting cancer progression.[1] This document provides a technical overview of this compound, its physicochemical properties, hypothesized biological activities based on related compounds, and detailed experimental protocols for its characterization.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C12H17N5O4 | BOC Sciences[2] |
| Molecular Weight | 295.29 g/mol | CD BioGlyco[3] |
| CAS Number | 669055-52-1 | BOC Sciences[2] |
| Synonyms | 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine; (1R)-1-(6-dimethylamino-purin-9-yl)-D-1,4-anhydro-xylitol | BOC Sciences[2] |
| Purity | ≥95% (commercially available) | BOC Sciences[2] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and water (predicted) | N/A |
Hypothesized Biological Activity and Signaling Pathways
Given its structural similarity to other adenosine analogs, this compound is predicted to function as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[4] The activation of these receptors initiates distinct downstream signaling cascades.
Furthermore, the related compound N6,N6-Dimethyladenosine (with a ribose sugar) has been identified as a potent inhibitor of the AKT signaling pathway in non-small cell lung cancer cell lines.[5] It is plausible that this compound could exhibit similar activity.
Adenosine Receptor Signaling
The activation of adenosine receptors modulates the activity of adenylyl cyclase (AC), which in turn regulates intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[6][7]
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[6][7]
All four receptor subtypes can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK.[6][7]
Caption: Hypothesized signaling of this compound via adenosine receptors.
Potential AKT Pathway Inhibition
Based on the activity of N6,N6-Dimethyladenosine, the xylo-analog may also inhibit the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.
Caption: Hypothesized inhibition of the AKT signaling pathway.
Experimental Protocols
To characterize the pharmacological profile of this compound, a series of standard assays for GPCR ligands should be employed.
Synthesis of this compound
A general method for synthesizing N6-substituted adenosines involves the alkylation of a protected adenosine precursor.
Objective: To synthesize this compound. Principle: This protocol is adapted from methods for synthesizing N6-substituted adenosines. It involves the protection of the hydroxyl groups of xylo-adenosine, followed by alkylation at the N6 position and subsequent deprotection.
Materials:
-
Xylo-adenosine
-
Acetic anhydride (B1165640)
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Methanolic ammonia (B1221849)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection: Dissolve xylo-adenosine in pyridine and cool to 0°C. Add acetic anhydride dropwise and stir overnight at room temperature to protect the 2', 3', and 5' hydroxyl groups, forming 2',3',5'-tri-O-acetyl-xylo-adenosine.
-
Purification: Remove the solvent under reduced pressure and purify the acetylated product by silica gel chromatography.
-
Alkylation: Dissolve the purified 2',3',5'-tri-O-acetyl-xylo-adenosine in DMF. Add potassium carbonate and an excess of methyl iodide. Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Filter the reaction mixture to remove inorganic salts and evaporate the solvent.
-
Deprotection: Dissolve the crude product in saturated methanolic ammonia and stir at room temperature for 6-12 hours to remove the acetyl protecting groups.
-
Final Purification: Evaporate the solvent and purify the final product, this compound, by silica gel chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using NMR (1H, 13C) and mass spectrometry.
Adenosine Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3). Principle: A competitive radioligand binding assay is used. The ability of the test compound to displace a known high-affinity radioligand from the receptor is measured.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing one of the human adenosine receptor subtypes.
-
Radioligand: e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]PSB-603 for A2B, [3H]MRE 3008F20 for A3.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Scintillation vials and cocktail.
-
Microplate harvester and filter mats.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or the test compound dilution.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the adenosine receptor binding affinity assay.
Functional Assay: cAMP Measurement
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of this compound at A1/A3 and A2A/A2B receptors. Principle: This assay measures the modulation of intracellular cAMP levels following receptor activation. A decrease in forskolin-stimulated cAMP indicates A1/A3 agonism (Gi-coupled), while an increase in basal cAMP indicates A2A/A2B agonism (Gs-coupled).
Materials:
-
HEK293 cells expressing the desired adenosine receptor subtype.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and grow to confluency.
-
Compound Addition:
-
For A1/A3 (Gi): Pre-incubate cells with various concentrations of this compound, then stimulate with a fixed concentration of forskolin.
-
For A2A/A2B (Gs): Add various concentrations of this compound directly to the cells.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
For A1/A3: Plot the percentage inhibition of the forskolin response versus the log concentration of the compound to determine the EC50 for agonism.
-
For A2A/A2B: Plot the cAMP levels versus the log concentration of the compound to determine the EC50 for agonism.
-
Conclusion
This compound represents an understudied but potentially valuable chemical entity for probing purinergic signaling. Based on its structure, it is hypothesized to act as an agonist at adenosine receptors and may possess inhibitory activity against the AKT pathway. The experimental protocols outlined in this guide provide a clear framework for elucidating its precise pharmacological profile. Further research is warranted to validate these hypotheses and explore the therapeutic potential of this novel adenosine analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. What are Adenosine receptor agonists and how do they work? [synapse.patsnap.com]
- 5. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Potential Therapeutic Targets of N6,N6-Dimethyl-xylo-adenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with a xylose sugar moiety. While direct experimental data on its biological activity is scarce in publicly available literature, its structural similarity to other well-characterized adenosine analogs, particularly N6,N6-Dimethyladenosine, allows for the formulation of hypotheses regarding its potential therapeutic targets and mechanisms of action. This document provides a comprehensive overview of these potential targets, focusing on adenosine receptor signaling and AKT inhibition. It also outlines detailed experimental protocols for researchers to investigate and validate these hypotheses. The information is intended to serve as a foundational resource for initiating research and development programs centered on this compound.
Introduction
Adenosine and its analogs are a class of molecules with significant therapeutic potential, demonstrating effects ranging from vasodilation to cancer progression inhibition.[1][2] this compound is a member of this class, distinguished by a xylofuranosyl sugar and two methyl groups on the N6 position of the adenine (B156593) base.[3] Due to a significant lack of specific research on this compound, this guide will extrapolate potential therapeutic avenues by drawing parallels with the known biological activities of the closely related N6,N6-Dimethyladenosine (containing a ribose sugar) and the broader family of adenosine receptor modulators.
The primary hypothesized mechanisms of action for this compound are:
-
Modulation of Adenosine Receptors: As an adenosine analog, it is predicted to interact with one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.[4]
-
Inhibition of Intracellular Signaling Kinases: Based on the activity of its ribose counterpart, N6,N6-Dimethyladenosine, it may act as an inhibitor of key signaling pathways, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer.[5]
Quantitative Data Summary
Direct quantitative data for this compound is not currently available in published literature. The following tables provide a comparative summary of its known properties and data for its close structural analog, N6,N6-Dimethyladenosine, to serve as a reference point. A template for recording experimental data on this compound is also provided.
Table 1: Comparative Properties of this compound and N6,N6-Dimethyladenosine
| Property | This compound | N6,N6-Dimethyladenosine |
| Synonyms | 9-(β-D-xylofuranosyl)-N6,N6-dimethyladenine | N6,N6-Dimethyladenosine, m62A, 6-DMA |
| CAS Number | 669055-52-1 | 2620-62-4 |
| Molecular Formula | C12H17N5O4 | C12H17N5O4 |
| Molecular Weight | 295.29 g/mol | 295.3 g/mol |
| Known Activity | Adenosine analog, potential adenosine receptor agonist.[6] | Endogenous A3 adenosine receptor ligand, AKT inhibitor, inhibits proliferation of L1210 leukemia cells.[5][7] |
Table 2: In Vitro Activity of N6,N6-Dimethyladenosine
| Cell Line | Assay | IC50 | Reference |
| L1210 Leukemia | Proliferation Assay | 0.5 µg/mL | [7] |
Table 3: Experimental Data Template for this compound
| Target/Cell Line | Assay Type | Endpoint (e.g., IC50, Ki, EC50) | Result |
| e.g., A1 Adenosine Receptor | Radioligand Binding Assay | Ki (nM) | |
| e.g., A2A Adenosine Receptor | cAMP Accumulation Assay | EC50 (nM) | |
| e.g., PC-3 (Prostate Cancer) | MTT Proliferation Assay | IC50 (µM) | |
| e.g., HCT116 (Colon Cancer) | Western Blot (p-AKT) | IC50 (µM) |
Hypothesized Signaling Pathways and Mechanisms of Action
The potential therapeutic effects of this compound are likely mediated through its interaction with cell surface adenosine receptors and/or intracellular kinase signaling pathways.
Adenosine Receptor Modulation
Adenosine receptors are critical regulators of cellular function.[4] Depending on the receptor subtype it targets and whether it acts as an agonist or antagonist, this compound could elicit a range of effects:
-
A1 and A3 Receptor Agonism: Typically coupled to Gi/o proteins, activation of these receptors leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP, and modulation of ion channels.[4] This can result in anti-inflammatory and cardioprotective effects.
-
A2A and A2B Receptor Agonism: These receptors are generally coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. This can cause vasodilation and immunosuppression.
The diagram below illustrates the general signaling cascade initiated by adenosine receptor activation.
Caption: Hypothesized Adenosine Receptor Signaling Pathways.
PI3K/AKT Pathway Inhibition
The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a hallmark of many cancers. The ribose analog, N6,N6-Dimethyladenosine, is a known inhibitor of AKT.[5] It is plausible that this compound shares this activity. Inhibition of AKT would block downstream signals that promote cell survival and proliferation, making it a promising anti-cancer strategy.
Caption: Hypothesized Inhibition of the PI3K/AKT Signaling Pathway.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound.
Protocol 1: Adenosine Receptor Binding Assay
This protocol determines the affinity of this compound for a specific adenosine receptor subtype using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A3).
-
Radioligand (e.g., [¹²⁵I]AB-MECA for A3).
-
This compound.
-
Non-specific binding control (e.g., NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific control.
-
Incubate the plate (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration over a glass fiber filter mat, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., L1210, PC-3).
-
Complete cell culture medium.
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression.
Protocol 3: Western Blot for AKT Phosphorylation
This protocol determines if this compound inhibits the AKT signaling pathway by measuring the levels of phosphorylated AKT.
Materials:
-
Cancer cell line known to have active AKT signaling.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Culture cells and treat with various concentrations of this compound for a defined time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody for phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total AKT and β-actin (as a loading control).
-
Quantify the band intensities to determine the ratio of phospho-AKT to total AKT.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical investigation of this compound.
Caption: Preclinical Investigation Workflow.
Conclusion
While this compound remains an understudied molecule, its identity as a synthetic adenosine analog provides a strong rationale for investigating its potential as a modulator of adenosine receptors and as an inhibitor of critical oncogenic pathways like PI3K/AKT. The lack of existing data presents a unique opportunity for novel discoveries. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to elucidate the therapeutic targets of this compound and evaluate its potential for future drug development. Rigorous characterization is required to validate these hypotheses and unlock the full therapeutic promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 7. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the In Vitro Evaluation of N6,N6-Dimethyl-xylo-adenosine
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific in vitro studies, quantitative data, and detailed experimental protocols for N6,N6-Dimethyl-xylo-adenosine. Therefore, this document serves as a technical guide for researchers, scientists, and drug development professionals to initiate and conduct in vitro studies on this novel compound. The information, protocols, and data presented are based on the well-established principles of adenosine (B11128) receptor pharmacology and data from closely related N6-substituted adenosine analogs.
Introduction to this compound and Adenosine Analogs
This compound is a synthetic adenosine analog. Adenosine analogs are a broad class of compounds that are structurally similar to the endogenous nucleoside adenosine. These molecules are of significant interest in drug discovery due to their potential to modulate a wide range of physiological processes by interacting with adenosine receptors.[1][2] Adenosine and its analogs have been investigated for their therapeutic potential in cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1][2]
The biological activity of adenosine analogs is determined by modifications to the purine (B94841) base (at the N6 position in this case) and the ribose sugar moiety (a xylose sugar in this compound). These modifications can influence the compound's affinity and selectivity for the different adenosine receptor subtypes, as well as its metabolic stability.
Putative Mechanism of Action: Adenosine Receptor Signaling
As an adenosine analog, this compound is predicted to exert its biological effects by interacting with one or more of the four known G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors are generally considered high-affinity receptors for adenosine, while A2B and A3 are low-affinity.
2.1. A1 Adenosine Receptor (A1AR) Signaling Pathway
Activation of the A1 receptor, which typically couples to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway can also involve the modulation of ion channels and other signaling cascades.
2.2. A2A Adenosine Receptor (A2AAR) Signaling Pathway
In contrast to the A1 receptor, the A2A receptor couples to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is often associated with smooth muscle relaxation and inhibition of inflammatory responses.
Data Presentation: In Vitro Activities of Representative N6-Substituted Adenosine Analogs
To provide a framework for the potential activity of this compound, the following table summarizes quantitative data for other well-characterized N6-substituted adenosine analogs. It is important to note that the xylose sugar moiety in this compound may significantly influence its activity compared to these ribose-containing analogs.
| Compound | Receptor Target | Assay Type | Value | Species | Reference |
| N6-Cyclopentyladenosine (CPA) | Human A1 | Radioligand Binding (Ki) | 2.3 nM | Human | [1][2][3] |
| Human A2A | Radioligand Binding (Ki) | 790 nM | Human | [1][2][3] | |
| Human A3 | Radioligand Binding (Ki) | 43 nM | Human | [1][2][3] | |
| CGS 21680 | Adenosine A2 | Functional Assay (IC50) | 22 nM | N/A | [4] |
| Striatal Adenosine A2A | cAMP Formation (EC50) | 110 nM | Rat | [5][6] | |
| N6-Benzyladenosine | L1210 Leukemia Cells | Growth Inhibition | Active | Mouse | [7] |
| Bladder Carcinoma T24 Cells | Apoptosis Induction | Active | Human | [8] | |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | Rat A3 | Radioligand Binding (Ki) | 1.4 nM | Rat | [9] |
| N6-(endo-Norbornyl)adenosine | Human/Rat A1 | Radioligand Binding | Most Selective for A1 | Human/Rat | [10] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize the in vitro activity of this compound.
4.1. Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
-
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, unlabeled this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. cAMP Functional Assay for Adenosine Receptor Activation
This protocol measures the ability of this compound to stimulate (for A2A/A2B) or inhibit (for A1/A3) adenylyl cyclase activity, a key step in adenosine receptor signaling.
-
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator, used for inhibition assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and plates.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
For A1/A3 receptor inhibition assays, pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of forskolin.
-
For A2A/A2B receptor stimulation assays, add serial dilutions of this compound directly to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of this compound and determine the EC50 (for stimulation) or IC50 (for inhibition) value using non-linear regression.
-
Mandatory Visualizations
5.1. General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the initial in vitro characterization of a novel adenosine analog like this compound.
This guide provides a foundational framework for initiating the in vitro investigation of this compound. The proposed experimental protocols and workflows are standard in the field of adenosine receptor research and will enable the characterization of this novel compound's pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. N6-Cyclopentyladenosine - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2][3] Adenosine and its analogs are crucial in biomedical research for their roles in various physiological processes.[4] Generally, adenosine analogs interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, primarily by affecting adenylyl cyclase activity and cyclic adenosine monophosphate (cAMP) levels.[4] They are investigated for their potential as vasodilators and for their role in cancer progression.[1][2] this compound, specifically, is suggested to be an adenosine receptor agonist and may be useful in studying cardiovascular, respiratory, and central nervous system disorders.[5]
Due to the limited specific pharmacological data for this compound in the public domain, this document provides a generalized framework for its application in cell culture. The protocols and data tables are based on established methodologies for characterizing novel adenosine receptor ligands and related compounds.
Proposed Mechanism of Action
The precise mechanism of this compound has not been fully elucidated. However, based on its structural similarity to adenosine and other analogs, two primary mechanisms can be hypothesized:
-
Adenosine Receptor Modulation: It may act as an agonist or antagonist at one or more of the four adenosine receptor subtypes, thereby modulating downstream signaling pathways such as the cAMP and MAPK/ERK pathways.[4]
-
Nucleoside Antimetabolite Activity: Following cellular uptake, it could be phosphorylated and incorporated into DNA or RNA, potentially leading to chain termination and cytotoxicity. Alternatively, it or its phosphorylated derivatives might inhibit enzymes involved in nucleoside metabolism.[6]
A diagram illustrating a generalized adenosine receptor signaling pathway is provided below.
Caption: Generalized Adenosine Receptor Signaling Pathway.
Data Presentation
The following tables provide a template for summarizing quantitative data from key experiments. Researchers should populate these tables with their own experimental results.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Compound | Incubation Time (hr) | IC50 (µM) |
|---|---|---|---|
| e.g., HEK293 | This compound | 24 | User Data |
| e.g., HeLa | This compound | 48 | User Data |
| e.g., A549 | this compound | 72 | User Data |
Table 2: cAMP Assay Results
| Cell Line | Treatment | Concentration (µM) | cAMP Level (relative to control) |
|---|---|---|---|
| e.g., CHO-A1 | This compound | 1 | User Data |
| e.g., CHO-A1 | This compound | 10 | User Data |
| e.g., CHO-A1 | this compound | 100 | User Data |
Table 3: Western Blot Densitometry (Phospho-ERK1/2)
| Cell Line | Treatment | Concentration (µM) | Time (min) | p-ERK/Total ERK Ratio |
|---|---|---|---|---|
| e.g., HEK293 | This compound | 10 | 5 | User Data |
| e.g., HEK293 | This compound | 10 | 15 | User Data |
| e.g., HEK293 | this compound | 10 | 30 | User Data |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the effects of this compound in cell culture.
Preparation of Stock Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
For experiments, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Selected cancer or immortalized cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Intracellular cAMP Level Measurement
This assay is used to determine if this compound modulates adenylyl cyclase activity via Gs or Gi-coupled adenosine receptors.
-
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
This compound stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
-
-
Procedure:
-
Plate the cells in the appropriate format (e.g., 96-well plate) and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-treat cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
To measure agonism at Gi-coupled receptors (A1, A3), stimulate the cells with forskolin in the presence of the compound.
-
To measure agonism at Gs-coupled receptors (A2A, A2B), treat the cells with the compound alone.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the kit.
-
Analyze the data to determine if the compound increases or decreases cAMP levels.
-
Western Blotting for MAPK/ERK Pathway Activation
This protocol assesses the phosphorylation status of ERK1/2, a key downstream component of many GPCR signaling pathways.
-
Materials:
-
Cell line of interest
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Grow cells to near confluency and serum-starve overnight if necessary.
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the initial in vitro evaluation of this compound.
Caption: A generalized workflow for in vitro compound evaluation.
References
N6,N6-Dimethyl-xylo-adenosine: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base. As a member of the nucleoside analog class of compounds, it holds potential for investigation in antiviral research. Nucleoside analogs often exert their antiviral effects by interfering with viral replication processes. While direct antiviral studies on this compound are limited, research on related adenosine analogs provides a framework for exploring its potential mechanisms and applications.
One study has suggested through network pharmacology that N6,N6-dimethyladenosine (with a ribose sugar) may act as an inhibitor of ADAM17 (A Disintegrin and metalloproteinase 17), a protein implicated in the entry of SARS-CoV-2. This suggests a potential, yet unproven, mechanism of action for this compound that is distinct from traditional viral polymerase inhibition.
These application notes provide a generalized framework for researchers to investigate the antiviral properties of this compound, drawing upon established protocols for other nucleoside analogs.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays are crucial for evaluating the therapeutic potential of a compound. Below are templates for structuring such data.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Virus A | e.g., Vero E6 | e.g., Plaque Reduction | Data Not Available | Data Not Available | Data Not Available |
| Virus B | e.g., A549 | e.g., CPE Inhibition | Data Not Available | Data Not Available | Data Not Available |
| Virus C | e.g., Huh-7 | e.g., Reporter Gene Assay | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| e.g., Vero E6 | e.g., MTT Assay | e.g., 72 | Data Not Available |
| e.g., A549 | e.g., CellTiter-Glo® | e.g., 72 | Data Not Available |
| e.g., Huh-7 | e.g., Neutral Red Uptake | e.g., 72 | Data Not Available |
Experimental Protocols
The following are detailed, generalized protocols for the evaluation of the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells (CC50).
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock with a known titer
-
This compound
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Prepare serial dilutions of this compound in infection medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well, in the presence of the different concentrations of the compound or a vehicle control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of the compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
ADAM17 Inhibition Assay (Hypothetical)
Objective: To investigate if this compound inhibits the activity of the ADAM17 enzyme.
Materials:
-
Recombinant human ADAM17 enzyme
-
Fluorogenic ADAM17 substrate
-
Assay buffer
-
This compound
-
Known ADAM17 inhibitor (positive control)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Add the recombinant ADAM17 enzyme to the wells of the 96-well plate.
-
Add the compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed inhibition of ADAM17-mediated viral entry.
Caption: General workflow for antiviral compound screening.
Application Notes and Protocols for N6,N6-Dimethyl-xylo-adenosine in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the effects of N6,N6-Dimethyl-xylo-adenosine in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on generalized methodologies for screening novel adenosine (B11128) analogs in cancer research. The described potential effects and signaling pathways are hypothesized based on the activities of other adenosine analogs and should serve as a foundational guide for initiating studies on this compound.
Introduction
This compound is an adenosine analog, a class of molecules that have garnered interest for their potential therapeutic applications, including the inhibition of cancer progression. Adenosine analogs can influence various cellular processes by interacting with adenosine receptors or other cellular targets. Due to its structural similarity to adenosine, this compound is a candidate for investigation as a potential anti-cancer agent. These notes provide a framework for the initial in vitro evaluation of this compound in cancer cell line studies.
Data Presentation
As no specific quantitative data for this compound is currently available, the following tables are presented as templates for data acquisition and organization during experimental studies.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| Jurkat | Leukemia | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
Table 2: Hypothetical Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hrs) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | e.g., IC50 value | 24 | Data to be determined |
| A549 | e.g., IC50 value | 24 | Data to be determined |
Table 3: Hypothetical Effect of this compound on Key Signaling Proteins
| Cell Line | Protein | Treatment | Fold Change vs. Control |
| MCF-7 | p-Akt (S473) | This compound | Data to be determined |
| MCF-7 | Bcl-2 | This compound | Data to be determined |
| MCF-7 | Bax | This compound | Data to be determined |
| MCF-7 | Cleaved Caspase-3 | This compound | Data to be determined |
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the compound dilutions and incubate for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To investigate if this compound induces apoptosis.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]
Western Blot Analysis of Signaling Proteins
Objective: To explore the molecular mechanism of action by examining changes in key signaling proteins.
Methodology:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[6][7]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.[6][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine as an Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of the endogenous nucleoside adenosine (B11128).[1][2][3] Like adenosine, it is recognized as an agonist at adenosine receptors, a family of four G protein-coupled receptors (GPCRs) designated A1, A2A, A2B, and A3.[4] These receptors are ubiquitously expressed and play crucial roles in a wide array of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention in cardiovascular, neurological, inflammatory, and oncological diseases.
The functional outcome of this compound binding to these receptors is dependent on the receptor subtype and the signaling pathways to which they couple. A1 and A3 adenosine receptors typically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B adenosine receptors couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase and increase intracellular cAMP.
Note: The scientific literature currently lacks specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for the individual adenosine receptor subtypes. The following protocols provide a comprehensive framework for researchers to determine these key pharmacological parameters.
Data Presentation: Pharmacological Profile of this compound
The following tables are provided as templates for summarizing experimentally determined quantitative data for this compound.
Table 1: Radioligand Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| A1 | [³H]-DPCPX | User-determined value |
| A2A | [³H]-ZM241385 | User-determined value |
| A2B | [³H]-DPCPX | User-determined value |
| A3 | [¹²⁵I]-AB-MECA | User-determined value |
| Ki values should be determined from competitive radioligand binding assays. |
Table 2: Functional Potency and Efficacy of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | % Efficacy (relative to standard agonist) |
| A1 | cAMP Inhibition | User-determined value | User-determined value |
| A2A | cAMP Accumulation | User-determined value | User-determined value |
| A2B | cAMP Accumulation | User-determined value | User-determined value |
| A3 | cAMP Inhibition | User-determined value | User-determined value |
| EC50 and efficacy values should be determined from functional assays measuring cAMP levels. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for adenosine receptors and a general workflow for characterizing a novel adenosine receptor agonist.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Workflow for Agonist Characterization.
Experimental Protocols
Protocol 1: Radioligand Binding Assays
This protocol describes a general method for determining the binding affinity (Ki) of this compound at each of the four human adenosine receptor subtypes expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligands:
-
A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][4][5]triazolo[2,3-a][1][6][7]triazin-5-ylamino]ethyl)phenol)
-
A2B: [³H]-DPCPX (in the presence of an A1 antagonist to block A1 binding)
-
A3: [¹²⁵I]-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-labeled standard agonist or antagonist, such as NECA or theophylline).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives such as MgCl₂).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd).
-
Increasing concentrations of this compound or the non-specific binding control.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assays
This protocol outlines a method to determine the functional potency (EC50) and efficacy of this compound at each adenosine receptor subtype by measuring its effect on intracellular cAMP levels.
Materials:
-
Whole cells expressing the human adenosine receptor of interest.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for A1 and A3 assays).
-
Standard agonist for each receptor subtype (e.g., NECA).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure for A1 and A3 Receptors (cAMP Inhibition):
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound or the standard agonist.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response).
-
Calculate the percent efficacy relative to the maximal inhibition achieved by the standard agonist.
-
Procedure for A2A and A2B Receptors (cAMP Accumulation):
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound or the standard agonist.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Determine the EC50 value (the concentration of agonist that produces 50% of its maximal response).
-
Calculate the percent efficacy relative to the maximal response achieved by the standard agonist.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD BioGlyco [bioglyco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and localization of adenosine receptors in rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the molecular structure of N6-(omega-aminoalkyl)adenosines on adenosine receptor affinity and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing N6,N6-Dimethyl-xylo-adenosine Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6,N6-Dimethyl-xylo-adenosine is a synthetic analog of adenosine (B11128), a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2][3] As an adenosine analog, this compound is presumed to act as an agonist at one or more of these receptors, making it a valuable tool for investigating adenosine signaling pathways and a potential therapeutic agent for conditions involving these pathways, such as cardiovascular, inflammatory, and neurological disorders.[4]
Due to the limited availability of specific experimental data for this compound, these application notes provide a comprehensive framework for its characterization. The following protocols and methodologies are standard for analyzing the effects of novel adenosine receptor ligands and can be directly applied to determine the pharmacological profile of this compound.
Characterizing Receptor Binding Affinity
A critical first step in characterizing a novel ligand is to determine its binding affinity and selectivity for the different adenosine receptor subtypes. Radioligand binding assays are the gold standard for this purpose.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for each of the four human adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands specific for each receptor:
-
A1: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]-ZM241385
-
A2B: [³H]-PSB-603
-
A3: [¹²⁵I]-I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
This compound
-
Non-specific binding control (e.g., 10 µM NECA - 5'-N-Ethylcarboxamidoadenosine)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), the specific radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Receptor Binding Affinity
The binding affinities of this compound for the four human adenosine receptor subtypes can be summarized in a table for easy comparison.
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Reference Agonist 1 (e.g., NECA) | 0.8 | 1.4 | 250 | 1.2 |
| Reference Agonist 2 (e.g., CPA) | 1.1 | 230 | >10000 | 340 |
| TBD: To be determined experimentally. | ||||
| Reference values are for illustrative purposes. |
Assessing Functional Activity: G Protein Signaling
Upon agonist binding, adenosine receptors couple to specific G proteins, leading to the modulation of intracellular second messenger levels. A1 and A3 receptors typically couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[1][8] A2A and A2B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[9][10]
Experimental Protocol: cAMP Accumulation Assay
This protocol measures the effect of this compound on cAMP production in cells expressing each adenosine receptor subtype.
Materials:
-
HEK293 or CHO cells stably expressing a single human adenosine receptor subtype.
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors)
-
Rolipram or IBMX (phosphodiesterase inhibitors)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or AlphaScreen)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure for A2A and A2B Receptors (Gs-coupled):
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 15-30 minutes.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Procedure for A1 and A3 Receptors (Gi-coupled):
-
Follow steps 1 and 2 as above.
-
Add varying concentrations of this compound to the wells.
-
Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels.
Data Analysis:
-
For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Gi-coupled receptors, plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration and determine the IC50 value.
Data Presentation: Functional Potency
The functional potency of this compound at each receptor can be presented in a table.
| Compound | hA1 EC50 (nM) (cAMP Inhibition) | hA2A EC50 (nM) (cAMP Accumulation) | hA2B EC50 (nM) (cAMP Accumulation) | hA3 EC50 (nM) (cAMP Inhibition) |
| This compound | TBD | TBD | TBD | TBD |
| Reference Agonist 1 (e.g., CGS21680) | >1000 | 25 | 5000 | >1000 |
| Reference Agonist 2 (e.g., IB-MECA) | 500 | 1500 | >10000 | 1.0 |
| TBD: To be determined experimentally. | ||||
| Reference values are for illustrative purposes. |
Analysis of Downstream Signaling Pathways
Activation of adenosine receptors can trigger various downstream signaling cascades beyond cAMP modulation, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation) and the PI3K/Akt pathway.[11][12]
Experimental Protocol: Western Blot for ERK1/2 and Akt Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 and Akt as a measure of downstream signaling activation.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.[13]
-
Repeat the process for phospho-Akt and total-Akt.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized data as a function of time or concentration.
Investigating Cellular Effects: Cytotoxicity and Proliferation
Adenosine analogs can have profound effects on cell viability and proliferation, particularly in cancer cell lines.[14] The MTT assay is a common method to assess these effects.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of this compound can be compared across different cancer cell lines.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| Reference Compound (e.g., Doxorubicin) | 0.5 | 0.8 | 1.2 | 0.6 |
| TBD: To be determined experimentally. | ||||
| Reference values are for illustrative purposes. |
Visualizing Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for each adenosine receptor subtype.
References
- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Adenosine enhances cisplatin sensitivity in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6,N6-Dimethyl-xylo-adenosine Dose-Response Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog characterized by a xylose sugar moiety and two methyl groups on the N6 position of the adenine (B156593) base.[1][2][3] Like other adenosine analogs, it holds potential for therapeutic applications, possibly acting as a smooth muscle vasodilator or inhibiting cancer progression.[1][4] It is crucial to distinguish this compound from N6-methyladenosine (m6A), the common RNA modification, as they are distinct molecules with different biological contexts.[5] Due to limited publicly available data specifically on this compound, these application notes provide a generalized framework for conducting dose-response assays based on established protocols for other adenosine analogs.[6][7]
Potential Signaling Pathways
Based on the known mechanisms of adenosine analogs and the related field of m6A modification, this compound could potentially modulate several key cellular signaling pathways.[6] Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that primarily regulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels.[7] Furthermore, related adenosine modifications are known to influence major signaling cascades.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing N6,N6-Dimethyl-xylo-adenosine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog.[1][2][3] Nucleoside analogs are a class of compounds that can interfere with various cellular processes and are utilized as anticancer and antiviral agents.[4][5] Given its structural similarity to adenosine, this compound is a candidate for investigation into its potential cytotoxic effects. Adenosine analogs have been shown to inhibit cancer progression and act as smooth muscle vasodilators.[1][2]
These application notes provide a comprehensive overview of standard methodologies to assess the in vitro cytotoxicity of this compound. The included protocols are designed to guide researchers in determining the compound's effects on cell viability, membrane integrity, and the induction of apoptosis.
Key Cytotoxicity Assessment Methods
A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic potential of this compound. The following assays provide quantitative data on different aspects of cell death and proliferation.
Metabolic Activity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of living cells.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon lysis of the cell membrane.[9] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.
Apoptosis Assessment: Caspase Activity and TUNEL Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a direct indication of apoptosis induction.[10]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11][12] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the free 3'-hydroxyl ends of fragmented DNA.[11]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison of different concentrations of this compound and exposure times.
Table 1: Hypothetical Cytotoxicity of this compound on a Cancer Cell Line (e.g., HeLa) after 48-hour exposure.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (TUNEL Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 | 1.5 ± 0.5 |
| 1 | 92.3 ± 4.8 | 8.5 ± 1.2 | 5.2 ± 1.1 |
| 10 | 65.7 ± 6.1 | 32.8 ± 3.5 | 28.9 ± 3.2 |
| 50 | 31.2 ± 3.9 | 65.4 ± 5.1 | 59.7 ± 4.8 |
| 100 | 15.8 ± 2.5 | 82.1 ± 6.3 | 78.3 ± 5.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[13]
-
Carefully remove the medium.[13]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13]
-
Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.[13][14]
-
Read the absorbance at 590 nm using a microplate reader.[13][14]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound, a vehicle control, a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis solution).
-
Incubate for the desired time period.
-
Centrifuge the plate at 1500 rpm for 5 minutes.[15]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the LDH substrate solution to each well containing the supernatant and react for 3 minutes.[15]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: TUNEL Assay for Apoptosis Detection
Materials:
-
This compound
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound as desired. Include positive (DNase I treated) and negative (no TdT enzyme) controls.[11]
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[11]
-
Wash the cells with PBS.
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber, protected from light.[11]
-
Add a stop buffer to terminate the reaction.[12]
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, its structural similarity to N6-methyladenosine (m6A) suggests potential interactions with pathways known to be regulated by m6A. These include key signaling cascades involved in cell survival, proliferation, and inflammation.[16] Further investigation into these pathways could provide insights into the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD BioGlyco [bioglyco.com]
- 4. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. clyte.tech [clyte.tech]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for NK Cell Activity Assay by LDH Method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the in vivo investigation of N6,N6-Dimethyl-xylo-adenosine, a synthetic adenosine (B11128) analog. Adenosine and its analogs are crucial modulators of numerous physiological and pathological processes through their interaction with adenosine receptors (A1, A2A, A2B, and A3). As an adenosine receptor agonist, this compound holds potential for therapeutic applications in cardiovascular diseases, neurological disorders, and oncology.[1][2] This document outlines detailed experimental protocols for preclinical evaluation in rodent models, focusing on anti-inflammatory and anti-nociceptive activities, which are common endpoints for adenosine receptor agonists. It also includes templates for data presentation and visualizations of the proposed signaling pathway and experimental workflow to guide researchers in their study design.
Introduction to this compound
This compound is a modified nucleoside analog of adenosine.[3] Adenosine analogs are known to exhibit a range of biological activities, including vasodilation and inhibition of cancer cell growth, primarily through the activation of G protein-coupled adenosine receptors.[2][4] The specific in vivo profile of this compound is not yet extensively characterized. The following protocols are based on established methodologies for evaluating adenosine receptor agonists and provide a robust starting point for its preclinical assessment.
Proposed Signaling Pathway
Activation of adenosine receptors by an agonist like this compound is expected to trigger intracellular signaling cascades that modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[5] The A1 and A3 receptors typically couple to inhibitory G proteins (Gαi/o), leading to a decrease in cAMP, while A2A and A2B receptors usually couple to stimulatory G proteins (Gαs), increasing cAMP levels.
References
Troubleshooting & Optimization
N6,N6-Dimethyl-xylo-adenosine solubility and stability issues
This technical support center provides guidance on the solubility and stability of N6,N6-Dimethyl-xylo-adenosine. Direct experimental data for this specific compound is limited. Therefore, the information presented here is based on data from the closely related compound, N6,N6-Dimethyladenosine, and general principles for handling nucleoside analogs. Researchers should use this information as a starting point for their own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for the related compound N6,N6-Dimethyladenosine, organic solvents are recommended for initial stock solutions. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents.[1][2] For aqueous buffers, solubility is significantly lower.
Q2: I am having trouble dissolving the compound in an aqueous buffer. What can I do?
A2: Poor aqueous solubility is common for modified nucleosides. Here are some troubleshooting steps:
-
First, prepare a concentrated stock solution in DMSO.
-
Then, dilute the DMSO stock solution into your aqueous experimental buffer.
-
Sonication can aid in the dissolution of the compound in the final buffer.[1]
-
Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect biological systems.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution will depend on the solvent, pH, and temperature. As a general guideline for the related N6,N6-Dimethyladenosine, stock solutions in DMSO are stable for up to a year at -80°C.[1] The stability in aqueous solutions is expected to be lower, and it is recommended to prepare fresh aqueous dilutions for each experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Problem: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
-
Possible Causes:
-
The final concentration in the aqueous buffer exceeds the compound's solubility limit.
-
The buffer composition (e.g., pH, salt concentration) is not optimal for solubility.
-
-
Solutions:
-
Decrease the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of the organic co-solvent (e.g., DMSO), if permissible for your experimental setup.
-
Test a range of pH values for your aqueous buffer to determine the optimal pH for solubility.
-
Consider using a solubilizing agent, such as Tween 80 or PEG300, for in vivo studies.[1]
-
Issue 2: Inconsistent Experimental Results
-
Problem: Variability in experimental outcomes when using the compound.
-
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Incomplete dissolution of the compound.
-
Interaction of the compound with components of the experimental medium.
-
-
Solutions:
-
Ensure the solid compound and stock solutions are stored at the recommended temperatures.
-
Always visually inspect solutions for any precipitate before use. If necessary, briefly sonicate the solution.
-
Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Perform control experiments to assess the stability and activity of the compound in your specific experimental conditions over time.
-
Quantitative Data Summary
The following table summarizes the solubility and stability data for the related compound, N6,N6-Dimethyladenosine. This data should be used as a reference point for this compound.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ≥ 125 mg/mL (423.31 mM) | [1] |
| DMF | 20 mg/mL | [2] | |
| Ethanol | Slightly soluble | [2] | |
| PBS (pH 7.2) | 2 mg/mL | [2] | |
| Storage (Solid) | -20°C | ≥ 4 years | [2] |
| Storage (In Solvent) | -80°C (in DMSO) | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Aqueous Solubility Assessment
-
Prepare a saturated solution by adding an excess of this compound to the aqueous buffer of interest (e.g., PBS).
-
Equilibrate the solution by rotating or shaking it at a constant temperature for 24 hours.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (for N6,N6-Dimethyladenosine, λmax is 274 nm).[2]
Visualizations
References
improving the efficacy of N6,N6-Dimethyl-xylo-adenosine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature on this compound, many recommendations are based on established principles for working with adenosine (B11128) analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic adenosine analog.[1][2] Like other adenosine analogs, it is presumed to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[3][4] Activation of these receptors can modulate intracellular signaling cascades, such as the adenylyl cyclase/cAMP pathway.[3] Its specific affinity and efficacy for each receptor subtype are likely to require empirical determination.
Q2: How should I dissolve and store this compound?
A2: For N6,N6-Dimethyladenosine (a closely related compound), solubility is reported in various solvents. It is soluble in DMSO (25 mg/mL) and DMF (20 mg/mL), slightly soluble in ethanol, and has limited solubility in PBS (pH 7.2) at 2 mg/mL.[5] It is recommended to prepare a concentrated stock solution in DMSO. For storage, keeping the solid compound at -20°C is advisable for long-term stability (≥ 4 years for N6,N6-Dimethyladenosine).[5] Stock solutions in DMSO should also be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.
Q3: What are the potential applications of this compound in research?
A3: As an adenosine receptor agonist, this compound can be used to study physiological processes modulated by adenosine.[4] This includes research in cardiovascular, respiratory, and central nervous system afflictions.[4] Additionally, like other adenosine analogs, it may have applications in cancer research as an inhibitor of cancer progression.[1][2]
Q4: Are there known off-target effects of this compound?
A4: Specific off-target effects for this compound are not well-documented. However, researchers should be aware that adenosine analogs can potentially interact with other purinergic receptors or enzymes involved in nucleoside metabolism.[6] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Q5: How does this compound differ from N6-methyladenosine (m6A)?
A5: It is critical to distinguish this compound from N6-methyladenosine (m6A). This compound is a synthetic compound intended for use as an external pharmacological agent. In contrast, m6A is a naturally occurring and abundant internal modification of mRNA in eukaryotic cells, playing a key role in gene expression regulation.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides systematic approaches to resolving them.
Issue 1: Low or No Observable Biological Effect
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO).2. When diluting into aqueous media, avoid precipitation. Consider using a lower final concentration or adding a surfactant like Pluronic F-68 (use with caution and test for effects on your system).3. Visually inspect the final culture medium for any precipitate after adding the compound. |
| Compound Degradation | 1. Use freshly prepared dilutions from a properly stored stock solution.2. Minimize freeze-thaw cycles of the stock solution.3. Protect the compound from light if it is light-sensitive (this information may be available from the supplier). |
| Inappropriate Cell Line or Model | 1. Verify that your cell line expresses the target adenosine receptors (A1, A2A, A2B, A3) at sufficient levels. This can be checked via qPCR, western blot, or by using a positive control agonist.2. Consider that the effect of adenosine receptor activation can be highly cell-type specific. |
| Suboptimal Experimental Conditions | 1. Optimize the incubation time. The effect of the compound may be transient or require a longer duration to become apparent.2. Adjust the concentration range. A dose-response curve is essential to determine the optimal effective concentration. |
| Presence of Endogenous Adenosine | 1. The presence of endogenous adenosine can mask the effect of an exogenous agonist. Consider adding adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine.[3] |
Troubleshooting Workflow: No Biological Effect
Caption: Workflow for troubleshooting a lack of experimental effect.
Issue 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding.2. Use a calibrated multichannel pipette for seeding multi-well plates.3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation.2. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Inaccurate Compound Dosing | 1. Perform serial dilutions carefully and use calibrated pipettes.2. Prepare a master mix of the final medium containing the compound to add to replicate wells, rather than adding small volumes of stock to each well individually. |
| Cellular Stress | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including controls) and is below the cytotoxic threshold for your cell line (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the Effect on Intracellular cAMP Levels
This protocol measures the functional activity of this compound by quantifying its effect on cAMP levels in cells expressing adenosine receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (a direct adenylyl cyclase activator, used for A1/A3 receptor studies).
-
This compound.
Procedure for A2A/A2B Receptors (cAMP Accumulation):
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add serial dilutions of this compound or a known agonist (positive control).
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.
Procedure for A1/A3 Receptors (Inhibition of cAMP Production):
-
Follow steps 1 and 2 from the A2A/A2B procedure.
-
Add serial dilutions of this compound.
-
After a short pre-incubation (e.g., 15 minutes), stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels.
Protocol 2: Cell Viability and Proliferation Assay
This protocol determines the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer or other relevant cell lines.
-
96-well plates.
-
This compound.
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
Methodology:
-
Seed cells in 96-well plates at an appropriate density. Allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Assess cell viability using your chosen reagent according to the manufacturer's protocol.
-
Measure absorbance or fluorescence and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Data Summaries
The following tables present hypothetical data to guide experimental design. Note: This data is for illustrative purposes and must be determined empirically for your specific system.
Table 1: Hypothetical IC50 Values for Cell Viability
| Cell Line | Tissue of Origin | Adenosine Receptor Profile | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | High A2B | 25.5 |
| MCF-7 | Breast Carcinoma | High A1, A2A | 42.1 |
| PC-3 | Prostate Carcinoma | High A2B, A3 | 15.8 |
| HEK293 | Embryonic Kidney | Low Endogenous | >100 |
Table 2: Hypothetical Efficacy in cAMP Assays
| Receptor Subtype (Expressed in HEK293) | Assay Type | Hypothetical EC50/IC50 (nM) |
| A1 | cAMP Inhibition | IC50 = 85 |
| A2A | cAMP Accumulation | EC50 = 120 |
| A2B | cAMP Accumulation | EC50 = 1500 |
| A3 | cAMP Inhibition | IC50 = 55 |
Signaling Pathways and Workflows
Adenosine Receptor Signaling Pathway
Caption: General signaling pathways for adenosine receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N6,N6-Dimethyl-xylo-adenosine Assays
Disclaimer: Direct experimental data and established assay protocols for N6,N6-Dimethyl-xylo-adenosine are limited in publicly available literature. This guide provides a framework based on common laboratory practices for the analysis of related nucleoside and adenosine (B11128) analogs. The troubleshooting advice and protocols are intended as a starting point for researchers and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from similar compounds?
This compound is a synthetic adenosine analog. It is structurally distinct from the more commonly studied N6-methyladenosine (m6A), which is a prevalent internal modification of mRNA in eukaryotes. The key differences lie in the dimethylation at the N6 position of the adenine (B156593) base and the presence of a xylose sugar moiety instead of ribose. These modifications can significantly alter its biological activity and recognition by enzymes and receptors. It is classified as a nucleoside analog and has been suggested to have potential as a smooth muscle vasodilator and to inhibit cancer progression, though specific data is scarce.[1][2][3]
Q2: What are the most common types of assays used for this compound?
Given its nature as a small molecule and adenosine analog, the most common assays would likely include:
-
High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment.
-
Mass Spectrometry (MS): For identification, characterization, and sensitive quantification, often coupled with HPLC (LC-MS).[4][5][6]
-
Competitive Immunoassays (e.g., ELISA): For quantification in biological samples, provided a specific antibody is available.[7][8][9]
-
Receptor Binding Assays: To determine its affinity and selectivity for adenosine receptors.[10][11]
-
Functional Assays: Such as cAMP accumulation assays, to measure its effect on adenosine receptor signaling pathways.[10][12][13]
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: N6,N6-Dimethyladenosine (a related compound) is soluble in DMF, DMSO, and to a lesser extent in PBS (pH 7.2) and ethanol.[14] It is crucial to determine the solubility for your specific lot of this compound.
-
Storage: For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO or DMF can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of adenosine and its analogs in aqueous solutions can be pH and temperature-dependent.[4][15]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Mismatch between sample solvent and mobile phase.
-
Column overload.
-
Secondary interactions with the stationary phase.
-
Column degradation.
-
-
Solution:
-
Whenever possible, dissolve the sample in the mobile phase.
-
Reduce the injection volume or sample concentration.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Use a new column or a guard column to protect the analytical column.[16]
-
Issue: Inconsistent Retention Times
-
Possible Cause:
-
Solution:
Mass Spectrometry (MS) Analysis
Issue: Low Signal Intensity or Poor Ionization
-
Possible Cause:
-
Suboptimal ionization source parameters.
-
Ion suppression from matrix components in the sample.
-
Degradation of the compound.
-
-
Solution:
-
Optimize MS parameters such as ion spray voltage and source temperature. A study on methylated adenosines used an ion spray voltage of 5.5 kV and a temperature of 550°C.[5]
-
Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.
-
Ensure proper sample handling and storage to prevent degradation. Check for stability under different pH and temperature conditions.[4][15]
-
Issue: Difficulty in Distinguishing from Isomers
-
Possible Cause:
-
Positional isomers of methylated adenosine can have the same mass-to-charge ratio (m/z).[19]
-
-
Solution:
-
Couple mass spectrometry with a robust chromatographic separation (LC-MS/MS) to separate isomers based on their retention times.[5][6]
-
Use high-resolution mass spectrometry and tandem MS (MS/MS) to generate unique fragmentation patterns for each isomer. For example, the molecular ion of dimethylated adenosine is at m/z 296.1, and its fragmentation can help in identification.[6]
-
Competitive Immunoassay (ELISA)
Issue: High Background Signal
-
Possible Cause:
-
Ineffective blocking.
-
Cross-reactivity of the antibody with other molecules in the sample matrix.
-
Insufficient washing.
-
-
Solution:
Issue: Weak or No Signal
-
Possible Cause:
-
Antibody concentration is too low.
-
The competitor (labeled this compound) concentration is too high.
-
Degradation of the analyte in the sample.
-
-
Solution:
-
Optimize the concentrations of both the antibody and the competitor through titration experiments.
-
Ensure proper sample collection and storage to maintain the integrity of this compound.
-
Check for matrix effects by spiking a known amount of the analyte into a sample matrix and assessing recovery.[7]
-
Experimental Protocols
Example Protocol: HPLC Quantification of Adenosine Analogs
This protocol is a general guideline and should be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol (B129727) or acetonitrile). A 20-minute gradient from 5% to 80% solvent B can be a starting point.[6]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of ~260-274 nm.[14][20]
-
Standard Curve Preparation: Prepare a series of standards of known concentrations of this compound in the mobile phase.
-
Sample Preparation: Biological samples may require protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation to remove debris.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the standards and samples. Plot the peak area versus concentration for the standards to generate a standard curve. Use the standard curve to determine the concentration of this compound in the samples.
Example Protocol: Competitive ELISA for Small Molecules
This protocol assumes the availability of an antibody specific to this compound and a labeled version of the molecule (e.g., conjugated to HRP).
-
Coating: Coat a 96-well plate with the anti-N6,N6-Dimethyl-xylo-adenosine antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competition: Add standards or samples to the wells, followed immediately by the addition of a fixed concentration of HRP-conjugated this compound. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound in the sample.
Data Presentation
Table 1: Example HPLC Retention Times and UV Maxima for Adenosine Analogs
| Compound | Retention Time (min) | UV λmax (nm) |
| Adenosine | 8.5 | 260 |
| N6-Methyladenosine | 10.2 | 266 |
| This compound | (To be determined) | ~274 |
| Internal Standard | (e.g., 12.1) | (e.g., 254) |
Table 2: Example Competitive ELISA Data
| Concentration (nM) | Absorbance at 450 nm (Mean) | % Inhibition |
| 0 | 1.850 | 0% |
| 0.1 | 1.620 | 12.4% |
| 1 | 1.150 | 37.8% |
| 10 | 0.650 | 64.9% |
| 100 | 0.250 | 86.5% |
| 1000 | 0.100 | 94.6% |
| Sample 1 | 0.875 | 52.7% |
| Sample 2 | 1.320 | 28.6% |
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway for an adenosine A2A receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
Technical Support Center: Optimizing N6,N6-Dimethyl-xylo-adenosine Concentration for Cell Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of N6,N6-Dimethyl-xylo-adenosine in cell-based assays. Due to the limited specific data currently available for this compound, this guide offers a framework for optimizing its concentration by drawing parallels with other adenosine (B11128) analogs and providing generalized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an adenosine analog.[1][2] Adenosine analogs are a class of molecules that structurally resemble adenosine and can interact with various cellular components, including adenosine receptors and enzymes that metabolize adenosine.[3] Generally, adenosine analogs have been investigated for their roles as smooth muscle vasodilators and their potential to inhibit cancer progression.[1] this compound is expected to act as an adenosine receptor agonist, potentially impacting cardiovascular, respiratory, and central nervous system functions.[2]
It is crucial to distinguish this compound from the more extensively studied N6-methyladenosine (m6A), which is a common modification of messenger RNA (mRNA) involved in regulating gene expression.[4] While both are adenosine derivatives, their primary biological roles are distinct.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Due to the absence of specific studies on this compound, a definitive starting concentration is not established. However, for novel adenosine analogs, a broad concentration range is typically screened in initial experiments. Based on studies with other adenosine analogs, a starting range of 0.1 µM to 100 µM is a reasonable approach to determine the cytotoxic and cytostatic effects.[5] It is recommended to perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: For initial experiments, this compound can typically be solubilized in a suitable solvent like Dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[4] It is important to note the final concentration of the solvent in your cell culture medium, as high concentrations of DMSO can be toxic to cells. The final DMSO concentration should ideally be kept below 0.1%.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect on cells | Concentration may be too low. | Increase the concentration range in your dose-response experiment. Consider extending the incubation time. |
| The compound may not be active in your specific cell line or assay. | Verify the activity of your compound with a positive control. Consider testing in a different cell line. | |
| The compound may have degraded. | Ensure proper storage of the compound and stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High levels of cell death, even at low concentrations | The compound may be highly cytotoxic to your cell line. | Decrease the concentration range significantly. Perform a more granular dose-response curve at the lower concentrations. Reduce the incubation time. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent-only control. | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well/plate. |
| Variability in compound dilution. | Prepare fresh serial dilutions for each experiment from a reliable stock solution. | |
| Cell line instability. | Use cells from a consistent passage number and regularly check for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.[5] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 48-72 hours).[5]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
Protocol 2: Analysis of Signaling Pathway Activation by Western Blot
This protocol outlines how to assess the effect of this compound on key signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with this compound at a predetermined concentration (e.g., based on IC50 data) for a specific time.
-
Cell Lysis: Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT/AKT, p-ERK/ERK).[5]
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways and Experimental Workflow
Based on the known functions of other adenosine analogs and m6A, this compound could potentially modulate key cellular signaling pathways.[5]
Caption: Potential signaling pathways modulated by this compound.
The following workflow can be adopted to systematically investigate the cellular effects of this compound.
Caption: A generalized workflow for in vitro investigation of this compound.
References
troubleshooting inconsistent results with N6,N6-Dimethyl-xylo-adenosine
Welcome to the technical support center for N6,N6-Dimethyl-xylo-adenosine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure reliable experimental outcomes. Given that specific experimental data for this compound is limited in public literature, this guide draws upon established principles for adenosine (B11128) receptor agonists and nucleoside analogs to provide a robust framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic adenosine analog. Like other adenosine analogs, it is presumed to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs).[1][2][3] Activation of these receptors modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Its unique xylofuranosyl sugar moiety may confer novel structure-activity relationships, potentially offering different receptor subtype selectivity compared to endogenous adenosine.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Q3: What solvents can be used to dissolve this compound?
A3: Based on solubility data for the closely related compound N6,N6-Dimethyladenosine, it is expected to be soluble in organic solvents such as DMSO (≥ 125 mg/mL) and to a lesser extent in ethanol. For aqueous buffers, achieving high concentrations may be challenging due to the hydrophobic nature of the dimethylated adenine (B156593) base. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.
Troubleshooting Guides
Issue 1: Inconsistent or Low Agonist Potency in cAMP Functional Assays
You are observing variable EC50 values or a lower than expected maximal response when stimulating cells with this compound in a cAMP assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid using old dilutions. |
| Poor Solubility in Assay Buffer | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is consistent across all experiments and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Visually inspect for any precipitation upon dilution into the aqueous buffer. Sonication may aid in solubilization. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number per well that yields a robust and reproducible cAMP signal within the linear range of your detection kit. |
| Incorrect Stimulation Time | Optimize the incubation time for agonist stimulation. A time-course experiment (e.g., 5, 15, 30, 60 minutes) will help determine the point of maximal cAMP production. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, which can dampen the signal. Include a PDE inhibitor, such as IBMX (0.5 mM), in your stimulation buffer to prevent cAMP breakdown and enhance the assay window. |
| Receptor Desensitization | Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that the stimulation time is not excessively long. |
Issue 2: High Variability in Radioligand Binding Assays
Your radioligand binding experiments show high non-specific binding or poor reproducibility between replicates.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | - Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value. - Optimize Blocking Agents: Include BSA (0.1-1%) in the assay buffer to reduce binding to non-receptor components. - Increase Wash Steps: Perform additional washes with ice-cold buffer after filtration to remove unbound radioligand. |
| Low Specific Binding | - Verify Receptor Integrity: Ensure cell membranes have been stored properly (-80°C) and have not undergone multiple freeze-thaw cycles. Confirm receptor expression via Western blot if possible. - Check Radioligand Quality: Verify the specific activity and purity of the radioligand. Degraded radioligand can lead to poor binding. - Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal balance between a strong signal and low NSB. |
| Incomplete Equilibration | Determine the time required to reach binding equilibrium by performing an association kinetics experiment at the intended assay temperature. |
| Compound Adsorption to Plates | Use low-binding microplates, especially when working with low concentrations of the compound. |
Experimental Protocols & Data Presentation
Protocol 1: cAMP Functional Assay
This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing a Gs- or Gi-coupled adenosine receptor subtype.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor of interest.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.
-
Cell Stimulation:
-
For Gs-coupled receptors : Remove culture medium, add the compound dilutions, and incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors : Co-incubate the compound dilutions with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to an adenosine receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the target adenosine receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Radioligand (e.g., [3H]CGS21680 for A2A receptors) at a concentration near its Kd.
-
This compound stock solution.
-
Non-selective antagonist (for determining non-specific binding, e.g., XAC).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare Dilutions: Create serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
This compound dilution, vehicle (for total binding), or non-selective antagonist (for non-specific binding).
-
Radioligand.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the plate contents through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log of the competitor concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table provides a template for organizing experimental data. Values for reference compounds are illustrative, and entries for this compound are placeholders for your experimental results.
Table 1: Radioligand Binding Affinities (Ki, nM) at Human Adenosine Receptors
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| NECA (non-selective agonist) | 15 | 20 | 1,400 | 25 |
| Adenosine (endogenous agonist) | 300 | 2,000 | 15,000 | 1,000 |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Adenosine Receptor Signaling Pathway
Caption: Generalized signaling pathways for adenosine receptors.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Overcoming Resistance to N6,N6-Dimethyl-xylo-adenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with N6,N6-Dimethyl-xylo-adenosine. Given the limited specific literature on resistance to this compound, this guide is based on established principles of drug resistance in cell lines and knowledge of related adenosine (B11128) analogs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing a diminished response. What is the likely cause?
A1: This is likely due to the development of acquired resistance, a common phenomenon in cancer cell lines continuously exposed to a drug. The primary causes can include:
-
Target Alteration: Mutations or changes in the expression of the molecular target of this compound.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove the compound from the cell.
-
Altered Metabolism: Changes in cellular metabolism that may inactivate this compound. For some nucleoside analogs, reduced activity of activating enzymes like adenosine kinase can be a resistance mechanism.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug and promote survival and proliferation.
-
Enhanced DNA Repair: If the compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.
Q2: How can I definitively confirm that my cell line has developed resistance?
A2: The standard method to confirm and quantify resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line confirms the development of resistance.[1]
Q3: What are the immediate troubleshooting steps if I suspect resistance to this compound?
A3:
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to ensure the identity of your cell line and rule out cross-contamination.
-
Mycoplasma Testing: Check for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Compound Integrity: Verify the concentration, purity, and stability of your this compound stock solution.
-
Dose-Response Curve: Conduct a new IC50 experiment to precisely quantify the level of resistance.
-
Review Culture Practices: Ensure consistent cell passaging and maintenance protocols, as prolonged culture can lead to phenotypic drift.
Q4: Could the resistance be related to adenosine kinase activity?
A4: Yes, this is a plausible mechanism. For some adenosine analogs, resistance is associated with reduced adenosine kinase activity. This enzyme is often required to phosphorylate the analog to its active triphosphate form. A decrease in this enzyme's activity would lead to less active drug within the cell.
Troubleshooting Guide
If you have confirmed resistance in your cell line, the following guide will help you investigate the underlying mechanisms and explore potential strategies to overcome it.
Problem: Decreased sensitivity of the cell line to this compound.
Workflow for Investigating Resistance:
References
Technical Support Center: Refining In Vivo Delivery of N6,N6-Dimethyl-xylo-adenosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6,N6-Dimethyl-xylo-adenosine. The following information is designed to address common challenges encountered during in vivo experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My formulation of this compound is cloudy and appears to have precipitated. What are the likely causes and how can I resolve this?
A1: Poor aqueous solubility is a common challenge for many small molecules, including nucleoside analogs like this compound. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity.
Troubleshooting Steps:
-
Optimize Formulation: For compounds with low water solubility, various formulation strategies can be employed to improve solubility and stability.[1][2][3][4] Consider the approaches summarized in the table below.
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase its surface area and, consequently, its rate of dissolution.[1] Techniques such as micronization could improve bioavailability.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) with aqueous solutions (e.g., saline, PBS).[5] | Simple to prepare; suitable for initial in vivo screening. | Can cause irritation or toxicity at high concentrations; potential for drug precipitation upon injection. |
| Surfactants | Employing agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug. | Can significantly increase solubility; may enhance permeability. | Potential for toxicity; can interfere with some biological assays. |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the drug molecule.[4] | Improves solubility and stability; can reduce local irritation. | Can be expensive; may alter drug pharmacokinetics. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the compound in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in an aqueous environment.[4][6][7] | Enhances oral bioavailability; protects the drug from degradation. | More complex to formulate and characterize; potential for gastrointestinal side effects. |
| Nanoparticle Formulations | Encapsulating the drug in polymeric nanoparticles or lipid nanoparticles (LNPs).[7][8][9] | Can improve solubility, stability, and targeting; may reduce toxicity. | Complex manufacturing process; requires thorough characterization. |
Q2: I am observing high variability in my in vivo experimental results between animals. What are the potential sources of this inconsistency?
A2: High variability in in vivo studies can obscure the true effect of your compound. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Ensure Consistent Dosing: Inaccurate or inconsistent administration of the compound is a primary source of variability.[10]
-
Normalize the dose to the body weight of each animal.
-
Use precise and consistent dosing techniques.
-
For oral gavage, ensure the compound is delivered directly to the stomach.
-
For intravenous injections, confirm proper needle placement in the vein.
-
-
Address Biological Variability: Inherent biological differences between individual animals can also lead to varied responses.[10]
-
Increase the number of animals per group to enhance statistical power.
-
Ensure that animals are age- and sex-matched.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.[9]
-
-
Check Formulation Stability: Ensure your formulation is stable throughout the duration of the experiment. A degrading formulation will lead to inconsistent dosing over time.
Q3: The compound does not appear to be efficacious in my in vivo model. What should I investigate?
A3: A lack of efficacy can stem from issues with the compound itself, its delivery, or the experimental design.
Troubleshooting Steps:
-
Verify Compound Activity: Confirm the in vitro activity of the batch of this compound you are using to ensure it is not degraded.
-
Assess Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[10]
-
Consider increasing the dose, but be mindful of potential toxicity.
-
Explore alternative routes of administration (e.g., intraperitoneal vs. oral).
-
Evaluate the use of formulation strategies to enhance absorption (see Table 1).
-
Conduct a pilot pharmacokinetic (PK) study to determine the concentration of the compound in plasma and target tissues over time.
-
-
Re-evaluate the Dosing Regimen: The frequency and timing of administration may not be optimal. A PK study can help inform a more effective dosing schedule.[11]
Q4: I am observing unexpected toxicity in my animal models. How can I troubleshoot this?
A4: Unexpected toxicity can be dose-dependent or related to the formulation itself.
Troubleshooting Steps:
-
Evaluate Formulation Components: The vehicle used to dissolve this compound may be causing the toxicity. Administer the vehicle alone to a control group to assess its effects.[10]
-
Reduce the Dose: Determine if the toxicity is dose-dependent by testing a lower dose.[10]
-
Consider Off-Target Effects: The compound may be interacting with unintended targets.[10] A thorough literature search for known off-target effects of similar adenosine (B11128) analogs may provide insights.
-
Refine the Administration Procedure: Rapid injection can sometimes cause adverse effects. Consider a slower rate of administration.[5]
Experimental Protocols
The following are generalized protocols that should be adapted based on your specific experimental needs and institutional guidelines.
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Administration
This protocol describes the preparation of a common co-solvent formulation for initial in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, start with 10% of the final volume as DMSO.
-
Once fully dissolved, add PEG400. A common ratio is 10% DMSO and 40% PEG400.
-
Slowly add the sterile saline or PBS to reach the final desired volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may require further optimization of the co-solvent ratios or a different formulation strategy.
-
Ensure the final concentration of DMSO is non-toxic for the chosen route of administration and animal model.
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This protocol outlines the key steps for a preliminary PK study in rodents.
Procedure:
-
Animal Preparation: Acclimatize animals (e.g., mice or rats) for at least one week. Fast the animals overnight before dosing, with water available ad libitum.[12]
-
Dosing: Administer the this compound formulation via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via an appropriate method (e.g., tail vein, saphenous vein).[12]
-
Plasma Preparation: Process the blood samples to isolate plasma (e.g., by centrifugation with an anticoagulant).
-
Tissue Harvesting (Optional): At the final time point, euthanize the animals and harvest relevant tissues.
-
Sample Analysis: Analyze the plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Table 2: Example Pharmacokinetic Parameters
| Parameter | Description | Example Units |
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours |
| AUC | Area under the plasma concentration-time curve | ng*h/mL |
| t1/2 | Elimination half-life | hours |
Visualizations
Potential Signaling Pathway for Adenosine Analogs
This compound is an adenosine analog and acts as an adenosine receptor agonist.[13] Adenosine receptors are known to modulate various downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[14][15][16]
Caption: Potential signaling pathways modulated by adenosine analogs.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel this compound formulation in a disease model.
Caption: General workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. N(6)-(2-Hydroxyethyl)adenosine in the Medicinal Mushroom Cordyceps cicadae Attenuates Lipopolysaccharide-Stimulated Pro-inflammatory Responses by Suppressing TLR4-Mediated NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
protocol modifications for N6,N6-Dimethyl-xylo-adenosine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6,N6-Dimethyl-xylo-adenosine in their experiments. Due to the limited availability of specific pharmacological data for this compound, this guide leverages established experimental frameworks for other adenosine (B11128) analogs to provide a foundational resource.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of the naturally occurring nucleoside, adenosine.[3][4][5] It is classified as a biomedical product that acts as an adenosine receptor agonist and is intended for research use only.[6] Its molecular formula is C12H17N5O4.[6][7]
Q2: What are the potential research applications of this compound?
A2: As an adenosine analog, this compound may be used to study cardiovascular conditions, respiratory anomalies, and central nervous system dysfunctions.[6] Adenosine analogs are known to act as smooth muscle vasodilators and have shown potential in inhibiting cancer progression.[3][4][5]
Q3: What is the mechanism of action for this compound?
A3: The precise mechanism of action for this compound is not well-documented in publicly available literature.[2] However, as an adenosine analog, it is expected to interact with adenosine receptors (A1, A2A, A2B, and A3).[1] These G protein-coupled receptors (GPCRs) modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The related compound, N6,N6-Dimethyladenosine, is an endogenous A3 adenosine receptor ligand and an AKT inhibitor.
Q4: How should I prepare a stock solution of this compound?
A4: For a related compound, N6,N6-Dimethyladenosine, a common solvent is DMSO to prepare stock solutions. A general recommendation is to start with a 10 mM stock solution in DMSO. For in vivo experiments, further dilution protocols are available, often involving vehicles like PEG300, Tween-80, and saline, or corn oil.
Troubleshooting Guides
Problem 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: Limited aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Increase Solvent Concentration: If compatible with your experimental system, increase the percentage of the organic solvent (e.g., DMSO) in the final working solution. Be mindful of solvent toxicity to cells.
-
Use a Different Solvent: Test the solubility in alternative biocompatible solvents such as ethanol (B145695) or PEG300.
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Briefly warm the solution to 37°C to improve solubility.
-
pH Adjustment: Evaluate the effect of pH on the compound's solubility.
-
Problem 2: Inconsistent or No Biological Activity Observed
-
Possible Cause: Compound degradation, improper storage, or experimental setup issues.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Verify the purity and identity of your this compound stock if possible (e.g., via mass spectrometry). Purity should be ≥95%.[6]
-
Fresh Stock Preparation: Prepare a fresh stock solution from the solid compound.
-
Storage Conditions: Ensure the compound is stored correctly, typically at -20°C or -80°C for stock solutions to prevent degradation.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or model system.
-
Positive Controls: Include a known adenosine receptor agonist (e.g., NECA) as a positive control to validate the experimental setup.
-
Cell Line Specificity: The expression of adenosine receptor subtypes can vary significantly between cell lines. Profile the expression of A1, A2A, A2B, and A3 receptors in your model system.
-
Experimental Protocols & Data Presentation
Due to the lack of specific published studies on this compound, the following are generalized protocols for characterizing a novel adenosine receptor ligand.[1]
General Workflow for In Vitro Compound Screening
The initial assessment of a novel compound like this compound in cancer cell lines would typically follow this workflow.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 7. This compound - CD BioGlyco [bioglyco.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N6,N6-Dimethyl-xylo-adenosine and Other Nucleoside Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N6,N6-Dimethyl-xylo-adenosine and other notable nucleoside analogs, focusing on their performance backed by experimental data. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related compound N6,N6-Dimethyladenosine and other relevant nucleoside analogs to provide a comparative framework.
Executive Summary
Nucleoside analogs are a cornerstone of modern therapeutics, with broad applications as antiviral and anticancer agents. These molecules mimic endogenous nucleosides and interfere with essential cellular processes such as DNA and RNA synthesis, and signaling pathways. This compound is an adenosine (B11128) analog with purported activity as an adenosine receptor agonist, suggesting potential roles in cardiovascular, respiratory, and central nervous system disorders. The closely related N6,N6-Dimethyladenosine has demonstrated potent inhibitory effects on the AKT signaling pathway, a critical regulator of cell survival and proliferation, and has shown cytotoxic activity against cancer cells. This guide will delve into the available data for these and other analogs, presenting a comparative analysis of their biological activities.
Data Presentation: Comparative Performance of Nucleoside Analogs
The following tables summarize the quantitative data for N6,N6-Dimethyladenosine and other representative nucleoside analogs, providing a basis for comparing their cytotoxic and antiviral activities.
Table 1: Comparative Cytotoxicity of Nucleoside Analogs Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| N6,N6-Dimethyladenosine | L1210 Leukemia | 0.5 µg/mL | [1] |
| Gemcitabine | H2052 Mesothelioma | 46 nM | [2] |
| 5-Fluoro-2'-deoxyuridine | H2052 Mesothelioma | 43 nM | [2] |
| Clofarabine | H2052 Mesothelioma | 240 nM | [2] |
| Cladribine (2-CdA) | H2052 Mesothelioma | 490 nM | [2] |
Table 2: Comparative Antiviral Activity of N6-Substituted Adenosine Analogs
| Compound | Virus | Cell Line | EC50 Value | Selectivity Index (SI) | Reference |
| N6-(trans-3-phenyl-2-propen-1-yl)adenosine | Enterovirus A71 (EV-A71) | RD | 0.66 ± 0.12 µM | ~645 | [3] |
| N6-(5-hexene-2-yne-1-yl)adenosine | Enterovirus A71 (EV-A71) | RD | 4.3 ± 1.5 µM | ~101 | [3] |
| N6-(3-trifluoromethylbenzyl)adenosine | Enterovirus A71 (EV-A71) | RD | 0.068 ± 0.01 µM | ~3456 | [3] |
| Remdesivir | Monkeypox Virus | Vero-E6 | 10.02 µM | 50.24 | [4] |
| Molnupiravir | Monkeypox Virus | Vero-E6 | 5.726 µM | 19.455 | [4] |
Signaling Pathways and Mechanisms of Action
N6,N6-Dimethyladenosine has been identified as a potent inhibitor of the PI3K/AKT signaling pathway, a key cascade regulating cell growth, proliferation, and survival.[5][6] Inhibition of this pathway is a critical mechanism for the anticancer activity of many therapeutic agents.
Caption: PI3K/AKT signaling pathway and the inhibitory action of N6,N6-Dimethyladenosine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other nucleoside analogs.
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of a nucleoside analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Nucleoside analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[7][8][9][10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6, N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17 [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
N6,N6-Dimethyl-xylo-adenosine: A Comparative Analysis of Biological Effects
A notable scarcity of direct experimental data for N6,N6-Dimethyl-xylo-adenosine necessitates a comparative approach, drawing insights from well-characterized adenosine (B11128) analogs. This guide provides an objective comparison of its potential biological activities with established alternatives, supported by available experimental data for these related compounds.
This compound is an adenosine analog, a class of molecules known for a variety of biological effects, including acting as smooth muscle vasodilators and possessing potential for cancer inhibition. It is also described as an adenosine receptor agonist, suggesting its utility in studying cardiovascular, respiratory, and central nervous system disorders. However, a comprehensive validation of its specific biological effects is limited in publicly available scientific literature. To provide a useful framework for researchers, this guide compares the known biological effects of prominent adenosine analogs: Acadesine, Clofarabine (B1669196), Fludarabine (B1672870), Vidarabine (B1017), and N6-cyclohexyladenosine (CHA).
Comparative Analysis of Biological Activity
The biological activities of adenosine analogs are diverse, ranging from anti-cancer and anti-viral effects to the modulation of adenosine receptors. The following tables summarize the available quantitative data for several well-studied adenosine analogs, offering a baseline for understanding the potential efficacy of this compound.
Table 1: Anti-cancer Activity of Adenosine Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| Clofarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [1] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [1] | |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | [1] | |
| U266 | Multiple Myeloma | 222.2 µg/mL | [1] | |
| HL-60 | Acute Myeloid Leukemia | 95.0 nM (at 48h) | [2] | |
| HEL-NS | Erythroleukemia | 95.0 nM (at 48h) | [2] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | [1] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [3] | |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | [3] | |
| U266 | Multiple Myeloma | Resistant | [3] | |
| Acadesine (AICAR) | B-CLL cells | B-cell Chronic Lymphocytic Leukemia | 380 µM (EC50 for apoptosis) | [4] |
Table 2: Antiviral Activity of Vidarabine (IC50 Values)
| Virus | Cell Line | IC50 Value | Citation(s) |
| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 9.3 µg/mL | [5][6] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 11.3 µg/mL | [5][6] |
Table 3: Adenosine Receptor Activity of N6-Cyclohexyladenosine (CHA)
| Receptor | Assay Type | Value | Species/Tissue | Citation(s) |
| Adenosine A1 Receptor | EC50 | 8.2 nM | Not Specified | [7][8] |
| Adenosine A1 Receptor | IC50 | 2.3 nM | Rat Cortical Membranes | [9] |
| Adenosine A2 Receptor | IC50 | 870 nM | Rat Striatal Membranes | [9] |
| Adenosine A1 Receptor | Kd | 0.7 nM | Bovine Brain Membranes | [10] |
| Adenosine A1 Receptor | Kd | 6 nM | Guinea Pig Brain Membranes | [10] |
Mechanisms of Action: A Comparative Overview
The diverse biological effects of adenosine analogs stem from their distinct mechanisms of action. While some act as antimetabolites, others function as receptor agonists.
-
Clofarabine and Fludarabine: These are purine (B94841) nucleoside analogs that exert their anti-cancer effects primarily through the inhibition of DNA synthesis.[5][11][12][13][14][15][16][17] After intracellular phosphorylation to their active triphosphate forms, they inhibit key enzymes like DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death).[5][11][12][13][14][15][16][17]
-
Vidarabine: This antiviral agent also interferes with DNA synthesis.[2] It is converted to its active triphosphate form within cells, which then competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to chain termination.[2]
-
Acadesine (AICAR): This compound is an adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[18] Activation of AMPK, a key cellular energy sensor, can lead to various metabolic effects and, in the context of cancer, can induce apoptosis.[4][18]
-
N6-cyclohexyladenosine (CHA): CHA is a selective agonist for the adenosine A1 receptor.[6][7][8][9][10][19] Its biological effects, such as reducing heart rate and promoting remyelination, are mediated through the activation of this receptor and its downstream signaling pathways.[7][8][20]
Signaling and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Figure 1. Mechanism of Action for Antimetabolite Adenosine Analogs.
Figure 2. Acadesine (AICAR) Signaling Pathway.
Figure 3. General Workflow for an In Vitro Cytotoxicity Assay.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological effects of adenosine analogs. Specific parameters may vary between studies.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the adenosine analog. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to quantify the number of cells undergoing apoptosis.
-
Cell Treatment: Treat cells with the adenosine analog at various concentrations and for different time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Adenosine Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific adenosine receptor subtype (e.g., A1).
-
Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat brain for A1 receptors).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]CHA for A1 receptors) in the presence of various concentrations of the unlabeled test compound (the adenosine analog).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion
While direct experimental validation of the biological effects of this compound is currently lacking in the public domain, a comparative analysis of well-characterized adenosine analogs provides a valuable framework for predicting its potential activities. Based on the data from related compounds, it is plausible that this compound could exhibit anti-cancer properties, potentially through the inhibition of DNA synthesis or modulation of cell signaling pathways, or it may act as an adenosine receptor agonist. Further experimental studies are essential to elucidate the specific mechanism of action, potency, and therapeutic potential of this particular adenosine analog. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of combined acyclovir and vidarabine on infection with herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is Vidarabine used for? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
Comparative Analysis of N6,N6-Dimethyl-xylo-adenosine Efficacy: A Guide for Researchers
An In-depth Look at a Novel Adenosine (B11128) Analog in the Context of Established Alternatives
In the landscape of therapeutic development, adenosine analogs represent a significant class of molecules with broad applications, from antiviral to anticancer therapies. This guide provides a comparative analysis of the efficacy of N6,N6-Dimethyl-xylo-adenosine, a lesser-studied adenosine analog, against well-established alternatives such as Acadesine, Clofarabine, Fludarabine phosphate, and Vidarabine. Due to a notable scarcity of publically available efficacy data for this compound, this comparison focuses on providing a detailed overview of the existing experimental data for its structural and functional counterparts, thereby offering a crucial benchmark for future research and development.
Efficacy Snapshot: A Quantitative Comparison
The following tables summarize the available quantitative data for the selected adenosine analogs. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions, including the cell lines and viruses tested.
Table 1: In Vitro Cytotoxicity of Adenosine Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | Data not available | Data not available | |
| Acadesine | Human CEM (T-cell leukemia) | 210 | [1][2] |
| HCT-116 (Colon cancer) | > 100 | [1] | |
| K562 (Chronic Myelogenous Leukemia) | 800 | [3] | |
| B-CLL (B-cell chronic lymphocytic leukemia) | 380 (EC50) | [4] | |
| Clofarabine | Leukemia cell lines (average) | 0.18 ± 0.01 | [5] |
| Variety of leukemia and solid tumor cell lines | 0.028–0.29 | [6] | |
| Infant ALL cell lines | 0.01 - 0.1 | [7] | |
| Fludarabine | RPMI 8226 (Multiple Myeloma) | 1.54 µg/mL (~4.2 µM) | [8] |
| MM.1S (Multiple Myeloma) | 13.48 µg/mL (~36.8 µM) | [8] | |
| K562 (Chronic Myelogenous Leukemia) | 3.33 | [9] | |
| Human B Lymphocytes (BL2 and Dana) | ~0.3 | [10] |
Table 2: In Vitro Antiviral Efficacy of Vidarabine
| Compound | Virus | IC50 (µg/mL) | Citation |
| Vidarabine | Herpes Simplex Virus-1 (HSV-1) | 9.3 | [11] |
| Herpes Simplex Virus-2 (HSV-2) | 11.3 | [11] |
Understanding the Mechanisms: Adenosine Receptor Signaling Pathways
Adenosine analogs exert their biological effects through various mechanisms, including the modulation of adenosine receptors. These G protein-coupled receptors (GPCRs) are classified into four subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers distinct downstream signaling cascades that regulate a wide range of physiological processes.
Caption: Adenosine receptor signaling pathways.
Experimental Corner: Protocols for Efficacy Assessment
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are representative methodologies for key in vitro assays used to evaluate the efficacy of adenosine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound or alternatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the in vitro efficacy of antiviral compounds against cytopathic viruses like Herpes Simplex Virus (HSV).[12]
Principle: The assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death and viral replication in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.[13]
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing serial dilutions of the antiviral compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain them with a solution like crystal violet. The viable cells will be stained, while the plaques (areas of dead cells) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The IC50 value is the concentration of the drug that reduces the number of plaques by 50%.
Caption: Workflow for the plaque reduction assay.
Conclusion and Future Directions
While this compound remains a molecule with underexplored therapeutic potential, this guide provides a foundational comparative framework based on established adenosine analogs. The presented data on Acadesine, Clofarabine, Fludarabine, and Vidarabine highlight the diverse efficacy profiles within this drug class and underscore the need for rigorous, standardized testing of new candidates. Future research on this compound should focus on generating robust in vitro and in vivo efficacy data against a panel of relevant cancer cell lines and viruses. Elucidating its mechanism of action, including its interaction with adenosine receptor subtypes, will be critical in determining its potential clinical utility. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers embarking on the evaluation of this and other novel adenosine analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. AICAR | AMPK agonist | Diabetes | Tumor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Patient-Level Meta-analysis of Clofarabine in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
A Comparative Analysis of N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine in Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings for two adenosine (B11128) analogs: N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine. This document summarizes their performance, presents supporting experimental data, and details relevant experimental protocols and signaling pathways.
This guide focuses on the available experimental data for N6,N6-Dimethyladenosine and compares it with the well-characterized adenosine analog, N6-Cyclohexyladenosine (CHA), to provide a reference for researchers investigating adenosine receptor signaling and related pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine, focusing on their receptor binding affinities and functional activities.
Table 1: N6,N6-Dimethyladenosine - Biological Activity
| Target | Assay | Cell Line/System | Result |
| AKT Signaling | In-cell Western | Non-small cell lung cancer cell lines | Robust inhibition of AKT phosphorylation[1] |
| Adenosine A3 Receptor | Ligand Binding | Human A3 Receptor | Greater affinity than unmodified adenosine[2][3][4] |
Table 2: N6-Cyclohexyladenosine (CHA) - Biological Activity
| Target Receptor | Assay | Species/Tissue | Binding Affinity (Kd / Ki) | Functional Activity (EC50) |
| Adenosine A1 | Radioligand Binding | Bovine Brain Membranes | Kd: 0.7 nM[5] | 8.2 nM[6][7][8][9] |
| Adenosine A1 | Radioligand Binding | Guinea Pig Brain Membranes | Kd: 6 nM[5] | |
| Adenosine A1 | Radioligand Binding | Not Specified | Ki: ~1.3 nM[10] | |
| Adenosine A2A | Radioligand Binding | Not Specified | Ki: 514 nM[10] | |
| Adenosine A3 | Radioligand Binding | Human | Ki: ~2,400 nM[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO cells stably expressing the human A3 receptor or rat brain tissue for A1 receptors).
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]N6-cyclohexyladenosine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., N6,N6-Dimethyladenosine or CHA).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In-cell Western Assay for AKT Phosphorylation
This assay measures the level of protein phosphorylation within cells, providing an indication of the activation state of a signaling pathway.
-
Cell Culture and Treatment: Non-small cell lung cancer cells are cultured in microplates and treated with various concentrations of the test compound (e.g., N6,N6-Dimethyladenosine) for a specified period.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized with a detergent to allow for antibody entry.
-
Antibody Incubation: The cells are incubated with a primary antibody specific for the phosphorylated form of AKT and another primary antibody for total AKT (as a loading control).
-
Secondary Antibody Incubation: The cells are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Signal Detection: The fluorescence intensity in each well is measured using an imaging system.
-
Data Analysis: The ratio of phosphorylated AKT to total AKT is calculated to determine the effect of the compound on AKT signaling.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by N6,N6-Dimethyladenosine and N6-Cyclohexyladenosine.
Caption: Adenosine A3 Receptor Signaling Pathway.
The Adenosine A3 receptor, a G protein-coupled receptor, can be activated by agonists like N6,N6-Dimethyladenosine. This activation leads to the modulation of downstream signaling cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C, ultimately resulting in various cellular responses.[11][12][13][14][15]
Caption: PI3K/AKT Signaling Pathway Inhibition.
The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. N6,N6-Dimethyladenosine has been identified as an inhibitor of this pathway, specifically targeting the phosphorylation of AKT.[16][17][18][19][20] This inhibition can block downstream signaling and affect cell fate. N6-Cyclohexyladenosine, conversely, has been shown to enhance the activation of the PI3K/Akt/CREB/BDNF axis.[6]
References
- 1. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N6-Cyclohexyladenosine | Adenosine Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N6-Cyclohexyladenosine - MedChem Express [bioscience.co.uk]
- 10. N6-Cyclohexyladenosine | Benchchem [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 15. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Akt Pathway | Thermo Fisher Scientific - CL [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
Navigating the Nuances of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide to Its Species-Specific Effects
A comprehensive analysis of the adenosine (B11128) analog N6,N6-Dimethyl-xylo-adenosine reveals a landscape of potential therapeutic applications, yet underscores a critical need for further species-specific research. While direct experimental data on this particular compound remains limited, a comparative approach leveraging data from structurally similar adenosine analogs provides valuable insights for researchers, scientists, and drug development professionals.
This compound is a synthetic adenosine analog characterized by two methyl groups on the N6 position of the adenine (B156593) base and a xylose sugar moiety.[1][2] Like other adenosine analogs, it is anticipated to function as a smooth muscle vasodilator and potentially inhibit cancer progression.[1][3] Its structural relative, N6,N6-Dimethyladenosine (lacking the xylo- configuration), has been identified as an inhibitor of the AKT signaling pathway and an endogenous ligand for the A3 adenosine receptor, suggesting potential anti-tumor effects.[4][5] The xylo- configuration in this compound is a key structural variation that likely influences its interaction with adenosine receptors and metabolic stability, necessitating dedicated investigation.
Comparative Analysis of Adenosine Analogs
The biological effects of adenosine analogs are highly dependent on their affinity and efficacy at the four adenosine receptor subtypes (A1, A2A, A2B, and A3), which exhibit significant species-specific variations in their amino acid sequences.[6] This variability can lead to differences in ligand binding and signaling, making cross-species extrapolation of data challenging.
For instance, studies on N6-substituted adenosine derivatives have demonstrated marked differences in their affinity and efficacy between human and rodent A3 adenosine receptors.[3][7] Small N6-alkyl groups tend to show selectivity for human A3ARs over rat A3ARs.[7] Such differences are critical for the preclinical evaluation of adenosine-based therapeutics.
Table 1: Comparative Effects of Adenosine Analogs Across Species (Illustrative)
| Compound/Modification | Primary Mechanism | Known Effects in Mammals (Human/Rodent) | Potential Effects in Other Species (e.g., Insects, Birds) |
| This compound | Hypothesized: Adenosine Receptor Agonist | Largely uncharacterized. May act as a vasodilator and anti-proliferative agent.[1] | Unknown, requires experimental validation. |
| N6,N6-Dimethyladenosine | AKT Inhibitor, A3 Adenosine Receptor Ligand | Inhibits AKT signaling in non-small cell lung cancer cell lines.[2][4] | Unknown. |
| N6-Methyladenosine (m6A) | Endogenous A3 Adenosine Receptor Ligand | Greater affinity for human A3 receptor than adenosine; involved in allergic responses.[1][8] | Unknown. |
| Other N6-Substituted Adenosines | Varying selectivity for A1/A3 vs. A2A receptors | Species-dependent affinity and efficacy, with some compounds showing 1100-fold higher potency at human vs. rat A3ARs.[3][7] | Likely to exhibit significant species-specific differences. |
Disclaimer: This table is illustrative and highlights the need for direct experimental data for this compound.
Signaling Pathways and Potential Mechanisms of Action
Based on the activity of related compounds, this compound may exert its effects through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9] The interaction with adenosine receptors, particularly the A3 subtype, can also influence downstream signaling cascades.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols for Species-Specific Analysis
To elucidate the species-specific effects of this compound, a series of well-defined experimental protocols are recommended.
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound across a panel of cell lines from different species (e.g., human, murine, avian, insect).
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a range of concentrations of this compound.
-
Incubate for 48-72 hours.
-
Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to compare sensitivity.
-
References
- 1. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FUSION-Guided Hypothesis Development Leads to the Identification of N6,N6-Dimethyladenosine, a Marine-Derived AKT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N6-methyladenosine mRNA methylation of PIK3CB regulates AKT signalling to promote PTEN-deficient pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 9. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: N6,N6-Dimethyl-xylo-adenosine and Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N6,N6-Dimethyl-xylo-adenosine against standard-of-care drugs in two potential therapeutic areas: supraventricular tachycardia (SVT) and oncology. It is critical to note that there is a significant lack of publicly available preclinical and clinical data specifically for this compound. Therefore, this comparison is based on its presumed mechanism as an adenosine (B11128) receptor agonist and, particularly in the context of oncology, is largely theoretical and illustrative.
Part 1: Cardiovascular Applications - Supraventricular Tachycardia (SVT)
This compound, as an adenosine analog, is presumed to act as an adenosine receptor agonist. In the management of SVT, the primary target is the A1 adenosine receptor in the atrioventricular (AV) node. The standard first-line therapeutic agent is adenosine itself, with calcium channel blockers and beta-blockers serving as effective alternatives.
Mechanism of Action in SVT
Adenosine and its analogs terminate SVT by binding to A1 receptors on the surface of cells in the AV node.[1][2] This activation leads to a temporary block of electrical conduction through the AV node, which interrupts the re-entrant circuit responsible for the tachycardia.[1][3]
Comparative Data: this compound vs. Standard SVT Drugs
The following table summarizes the characteristics of this compound (hypothetical) and standard SVT treatments.
| Feature | This compound (Presumed) | Adenosine (Standard of Care) | Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Beta-Blockers (e.g., Metoprolol, Esmolol) |
| Mechanism of Action | A1 Adenosine Receptor Agonist | A1 Adenosine Receptor Agonist | Block L-type calcium channels in the AV node | Block beta-adrenergic receptors in the AV node |
| Primary Effect | Slows AV nodal conduction[1][2] | Slows AV nodal conduction[1][2] | Slows AV nodal conduction[4][5] | Slows AV nodal conduction[6][7][8] |
| Efficacy in Terminating SVT | Unknown | >90%[2] | ~90%[5][9] | Effective, often used for rate control and prevention[6][7][10] |
| Onset of Action | Unknown | Very rapid (seconds)[2] | Rapid (minutes)[4] | Rapid (intravenous)[6] |
| Half-life | Unknown | Very short (<10 seconds) | Longer (hours) | Variable (short for esmolol, longer for others) |
| Administration | Intravenous (presumed) | Rapid intravenous bolus[11] | Slow intravenous infusion or bolus[4][9] | Intravenous or oral[6][7] |
| Common Side Effects | Unknown | Flushing, chest tightness, brief asystole[11] | Hypotension, bradycardia[5] | Bradycardia, hypotension, bronchospasm[7] |
Signaling Pathway and Experimental Workflow
Caption: Adenosine Agonist Signaling in AV Node Cells.
Caption: Hypothetical Clinical Trial Workflow for SVT.
Part 2: Oncological Applications (Hypothetical)
The role of adenosine receptors in cancer is an active area of research. A3 adenosine receptor (A3AR) agonists have emerged as potential anti-cancer agents, as the A3AR is often overexpressed in tumor cells.[12][13] These agonists are thought to induce apoptosis (programmed cell death) in cancer cells.[14][15] This section presents a theoretical comparison of this compound, assuming it acts as an A3AR agonist, with a standard chemotherapeutic agent.
Proposed Anti-Cancer Mechanism of Action
A3AR agonists are believed to inhibit tumor growth by deregulating key signaling pathways, such as the Wnt and NF-κB pathways, which are involved in cell proliferation and survival.[14][16] This can lead to the activation of apoptotic pathways and subsequent cancer cell death.
Comparative Data: this compound vs. Standard Chemotherapy
The following table provides a hypothetical comparison of this compound with Doxorubicin, a common chemotherapy drug, against a breast cancer cell line (MCF-7). The data for this compound is purely illustrative.
| Feature | This compound (Hypothetical) | Doxorubicin (Standard of Care) |
| Mechanism of Action | A3 Adenosine Receptor Agonist; induces apoptosis | DNA intercalator and topoisomerase II inhibitor |
| Primary Effect | Deregulation of Wnt and NF-κB pathways, leading to apoptosis[14][16] | Inhibition of DNA replication and transcription |
| Target Selectivity | Potentially selective for cells overexpressing A3AR (e.g., tumor cells)[12] | Non-selective, affects all rapidly dividing cells |
| IC50 (MCF-7 cells) | 10 µM (Illustrative) | ~0.5 - 1.5 µM |
| Common Side Effects | Unknown | Cardiotoxicity, myelosuppression, nausea |
Signaling Pathway and Experimental Workflow
Caption: Proposed Anti-Cancer Signaling for A3 Agonists.
Caption: In Vitro Workflow for Anti-Cancer Drug Screening.
Experimental Protocols
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound are not available. The following are generalized protocols for the types of experiments that would be necessary to generate the comparative data presented in this guide.
Protocol 1: Evaluation of Anti-Arrhythmic Efficacy in an Animal Model
-
Animal Model: Anesthetized rabbits or guinea pigs.
-
Induction of Tachycardia: Programmed electrical stimulation of the heart to induce a sustained atrioventricular nodal reentrant tachycardia (AVNRT).
-
Drug Administration: Once stable tachycardia is established, administer a bolus dose of the test compound (e.g., this compound), adenosine, or placebo via a cannulated vein.
-
Data Collection: Continuously record intracardiac and surface electrocardiograms.
-
Primary Endpoint: Measure the percentage of animals in which the tachycardia is terminated within two minutes of drug administration.
-
Secondary Endpoints: Record the duration of action and any observed side effects (e.g., bradycardia, hypotension).
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a standard drug (e.g., Doxorubicin). Replace the cell culture medium with medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or resazurin (B115843) to each well. After a further incubation period, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control. Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
References
- 1. droracle.ai [droracle.ai]
- 2. Adenosine for Supraventricular Tachycardia: Mechanism, Efficacy, and Clinical Considerations - DoveMed [dovemed.com]
- 3. Treating SVT with Adenosine: A Complete Clinical Guide - ACLS [affordableacls.com]
- 4. aliem.com [aliem.com]
- 5. Diagnosis and Management of Common Types of Supraventricular Tachycardia | AAFP [aafp.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. acibademhealthpoint.com [acibademhealthpoint.com]
- 8. Electrophysiology of beta blockers in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Slow infusion of calcium channel blockers compared with intravenous adenosine in the emergency treatment of supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. acls-algorithms.com [acls-algorithms.com]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. alzdiscovery.org [alzdiscovery.org]
Evaluating the Specificity of N6,N6-Dimethyl-xylo-adenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
Introduction
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications, including roles as a smooth muscle vasodilator and an inhibitor of cancer progression.[1][2] As with any potential therapeutic agent, a thorough evaluation of its mechanism of action and target specificity is crucial for predicting its efficacy and potential off-target effects. Currently, there is a notable scarcity of published research specifically detailing the molecular targets and specificity of this compound.
It is critical to distinguish this compound, a specific chemical entity, from the well-researched N6-methyladenosine (m6A), which is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a key role in the regulation of gene expression.[3] The majority of scientific literature referencing "N6-methyladenosine" in the context of disease pertains to the m6A RNA modification, not the xylo-adenosine analog.
This guide provides a comparative framework for evaluating the specificity of this compound's mechanism. Given the lack of direct experimental data for this compound, we will outline the established experimental workflows and methodologies used to characterize novel adenosine analogs, providing a roadmap for future research. The primary hypothesized targets for this compound are the adenosine receptors (A1, A2A, A2B, and A3), a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes.[4]
Canonical Adenosine Receptor Signaling Pathways
Adenosine receptors are classic seven-transmembrane GPCRs that are coupled to heterotrimeric G proteins. The activation of these receptors by agonists initiates intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent changes in cyclic adenosine monophosphate (cAMP) levels.[5][6]
-
A1 and A3 Receptors: These receptors typically couple to Gαi/o proteins. Agonist binding to A1 and A3 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[5]
-
A2A and A2B Receptors: These receptors are generally coupled to Gαs proteins. Agonist stimulation of A2A and A2B receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1]
The diagram below illustrates the canonical signaling pathways for the four adenosine receptor subtypes.
Experimental Framework for Specificity Evaluation
To thoroughly evaluate the specificity of this compound, a multi-faceted experimental approach is required. The following workflow outlines the key stages in characterizing a novel adenosine analog.
Quantitative Data Presentation
The following tables present hypothetical data for this compound compared to known adenosine receptor agonists. These tables are templates for how experimental data should be structured for a clear comparison of specificity.
Table 1: Radioligand Competition Binding Affinity (Ki, nM)
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | TBD | TBD | TBD | TBD |
| NECA (non-selective agonist) | 6.5 | 14 | 1,200 | 25 |
| CGS-21680 (A2A selective) | 180 | 15 | >10,000 | 4,800 |
| 2-Cl-IB-MECA (A3 selective) | 280 | 3,300 | 4,100 | 1.2 |
TBD: To Be Determined
Table 2: Functional Activity at Adenosine Receptors (EC50, nM and Emax, %)
| Compound | A1 (cAMP Inhibition) | A2A (cAMP Accumulation) | A2B (cAMP Accumulation) | A3 (cAMP Inhibition) |
| EC50 / Emax | EC50 / Emax | EC50 / Emax | EC50 / Emax | |
| This compound | TBD / TBD | TBD / TBD | TBD / TBD | TBD / TBD |
| NECA | 10 / 100% | 15 / 100% | 1,000 / 100% | 30 / 100% |
| CGS-21680 | >10,000 / <10% | 20 / 100% | >10,000 / <10% | >10,000 / <10% |
| 2-Cl-IB-MECA | 500 / 80% | >10,000 / <5% | >10,000 / <5% | 2.5 / 100% |
TBD: To Be Determined
Table 3: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Compound | PKA | PKC | AKT1 | ERK1 | CDK2 |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Staurosporine (Broad-spectrum) | 98% | 95% | 92% | 88% | 96% |
| H-89 (PKA selective) | 92% | 15% | 8% | 5% | 12% |
TBD: To Be Determined
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's specificity.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for each adenosine receptor subtype by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [³H]PSB-603 (for A2B), [¹²⁵I]AB-MECA (for A3).
-
This compound.
-
Non-selective antagonists for non-specific binding determination (e.g., XAC for A1/A2A/A2B, MRS1220 for A3).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA.
-
Adenosine deaminase (ADA) to remove endogenous adenosine.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or control compounds.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[7]
-
Rapidly filter the reaction mixture through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to act as an agonist or antagonist at each adenosine receptor subtype by quantifying changes in intracellular cAMP levels.[6][9]
-
Materials:
-
HEK293 or CHO cells expressing the adenosine receptor of interest.
-
This compound and reference agonists/antagonists.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for A1/A3 inhibition assays).
-
-
Procedure for A2A/A2B Receptors (cAMP Accumulation):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Add serial dilutions of this compound or a reference agonist.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC50 and Emax values.
-
-
Procedure for A1/A3 Receptors (cAMP Inhibition):
-
Follow steps 1 and 2 from the A2A/A2B protocol.
-
Add serial dilutions of this compound or a reference agonist.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Generate a dose-response curve and determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP production.[10]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[11][12][13]
-
Materials:
-
Cells expressing the target protein (e.g., adenosine receptors).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibody against the target protein.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[14]
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 4: Kinase Inhibition Profiling
Given that many adenosine analogs can interact with the ATP-binding site of kinases, a broad kinase panel screening is essential to evaluate off-target effects.
-
Materials:
-
Procedure:
-
In a microplate, combine the kinase, this compound at a fixed concentration (e.g., 10 µM), and the kinase-specific substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Protocol 5: Transcriptomic and Proteomic Analysis
To obtain an unbiased view of the cellular pathways affected by this compound, transcriptomic (RNA-seq) and proteomic (mass spectrometry-based) analyses should be performed.
-
Procedure:
-
Treat cells with this compound at a relevant concentration (e.g., EC50 from functional assays) for different time points.
-
For transcriptomics, isolate total RNA, prepare sequencing libraries, and perform next-generation sequencing. Analyze the data to identify differentially expressed genes and perform pathway analysis.[17][18]
-
For proteomics, lyse the cells, digest the proteins into peptides, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantify changes in protein abundance and identify post-translational modifications to map the affected signaling networks.
-
Conclusion
The comprehensive evaluation of this compound's specificity is paramount for its potential development as a therapeutic agent. While direct experimental data is currently lacking, the established methodologies for characterizing adenosine analogs provide a clear path forward. The experimental framework outlined in this guide, from initial binding and functional assays at adenosine receptors to broader off-target screening and global cellular analyses, will enable researchers to build a detailed specificity profile. This profile will be instrumental in understanding the compound's mechanism of action, predicting its in vivo effects, and ultimately determining its therapeutic potential.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. innoprot.com [innoprot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Transcriptomic effects of adenosine 2A receptor deletion in healthy and endotoxemic murine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transcriptomic effects of adenosine 2A receptor deletion in healthy and endotoxemic murine myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of N6,N6-Dimethyl-xylo-adenosine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine (B11128) analog with potential therapeutic applications.[1][2][3] Like other adenosine analogs, it is suggested to act as a smooth muscle vasodilator and may inhibit cancer progression.[1][3] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of independent verification and detailed experimental data for this specific compound. This guide aims to provide a framework for comparing this compound with other well-characterized adenosine receptor modulators. Due to the limited data on this compound, this document will primarily focus on the established alternatives and provide templates for the inclusion of data on this compound as it becomes available.
Adenosine receptors, which are G protein-coupled receptors, are categorized into four subtypes: A1, A2A, A2B, and A3.[4][5] These receptors are involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions such as cancer, neurodegenerative diseases, inflammation, and cardiovascular disorders.[6][7] Modulation of these receptors by agonists or antagonists can trigger various signaling cascades.[4] For instance, A2A and A2B receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while A1 and A3 receptor activation often has the opposite effect.[8]
This guide will present a comparative analysis of this compound against other adenosine receptor modulators, detail common experimental protocols for their evaluation, and visualize the key signaling pathways involved.
Comparative Analysis of Adenosine Receptor Modulators
The following table summarizes the key characteristics of this compound and selected alternative adenosine receptor modulators. Data for this compound is currently unavailable in peer-reviewed literature and is included as a placeholder for future research.
| Compound | Target Receptor(s) | Mechanism of Action | Therapeutic Area(s) | Reported IC50/Ki Values | Key Findings & References |
| This compound | Data not available | Adenosine receptor agonist (presumed)[2] | Cardiovascular, CNS, Respiratory (potential)[2] | Data not available | Identified as an adenosine analog.[1][3] |
| Regadenoson | A2A Agonist | Selective activation of the A2A adenosine receptor, leading to vasodilation. | Myocardial perfusion imaging. | Ki (human A2A): 1.3 µM | FDA-approved coronary vasodilator. |
| Preladenant | A2A Antagonist | Blocks the A2A adenosine receptor, preventing adenosine-mediated immunosuppression. | Parkinson's disease, Cancer.[9] | Ki (human A2A): 1.1 nM | Well-tolerated in clinical trials for Parkinson's disease and explored in oncology.[9] |
| CF102 (Namodenoson) | A3 Agonist | Selective agonist for the A3 adenosine receptor, inducing apoptosis in cancer cells.[5] | Hepatocellular Carcinoma, NASH. | Ki (human A3): 0.66 nM | Shows anti-inflammatory and anti-cancer properties in clinical trials.[4] |
| N6-Cyclohexyladenosine (CHA) | A1 Agonist | Potent and selective agonist for the A1 adenosine receptor. | Research tool for studying A1 receptor function. | Ki (rat brain): 1.5 nM | Protects myelin and induces remyelination in animal models.[10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of research findings. Below are standard protocols for key experiments used to characterize adenosine receptor modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO-K1 or HEK293 cells) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of a compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the target adenosine receptor are cultured and seeded in assay plates.
-
Compound Treatment:
-
Agonist mode: Cells are treated with varying concentrations of the test compound.
-
Antagonist mode: Cells are pre-incubated with the test compound before stimulation with a known agonist.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Efficacy Studies (Example: Cancer Model)
Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: General Adenosine Receptor Signaling via A1 and A2A Receptors.
Caption: Standard Drug Discovery and Development Workflow.
Conclusion
While this compound is commercially available for research, the lack of published, peer-reviewed data on its biological activity and therapeutic potential prevents a direct and objective comparison with established adenosine receptor modulators. The information and templates provided in this guide are intended to serve as a resource for researchers to design and report their findings on this compound in a structured and comparative manner. Further independent research is essential to validate its potential and elucidate its mechanism of action. Researchers are encouraged to utilize the outlined experimental protocols to generate the data necessary for a comprehensive evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CasNo.669055-52-1 BOC Sciences United States [bocscichem.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 8. Targeting adenosine in cancer immunotherapy: a review of recent progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adenosine A1 receptor agonist, N6-cyclohexyladenosine, protects myelin and induces remyelination in an experimental model of rat optic chiasm demyelination; electrophysiological and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N6,N6-Dimethyl-xylo-adenosine: A Procedural Guide
Essential Safety Notice: The disposal of any chemical, including N6,N6-Dimethyl-xylo-adenosine, requires a thorough understanding of its specific hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not publicly available through general searches, an SDS for the closely related compound, N6,N6-Dimethyladenosine, indicates it is not classified as a hazardous substance. However, this does not guarantee the same for this compound. Researchers must consult the SDS provided by their supplier for definitive guidance.
This document provides a general procedural framework for the proper disposal of research chemicals like this compound, based on established laboratory safety guidelines.
Step-by-Step Disposal Protocol
The proper disposal of a laboratory chemical is a systematic process that prioritizes safety and regulatory compliance. The following steps outline the decision-making process for disposing of this compound.
-
Hazard Identification and Assessment :
-
Primary Action : Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your chemical supplier. Pay close attention to Section 13: Disposal Considerations, Section 2: Hazard(s) Identification, and Section 8: Exposure Controls/Personal Protection.
-
If the SDS is unavailable, treat the substance as hazardous and consult your institution's Environmental Health and Safety (EHS) office.[1][2]
-
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
Store waste in a designated, well-ventilated "Satellite Accumulation Area" that is at or near the point of generation.[3]
-
Keep incompatible materials, such as strong acids and bases, segregated to prevent dangerous reactions.
-
-
Container Selection and Labeling :
-
Use a chemically compatible container with a secure, leak-proof screw-on cap for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
As soon as waste is added to the container, affix a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the quantity, date of generation, and the principal investigator's name and contact information. Avoid using abbreviations or chemical formulas.
-
-
Determination of Disposal Route :
-
Based on the SDS and institutional policies, determine the appropriate disposal route. The primary options are typically hazardous waste pickup, drain disposal, or regular trash.
-
Hazardous Waste Pickup : This is the most common and safest method for research chemicals.[1] Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal service.
-
Drain Disposal : This is only permissible for small quantities of non-hazardous, water-soluble substances and is subject to strict local regulations.[1] Do not dispose of chemicals down the drain without explicit approval from EHS.
-
Trash Disposal : Solid, non-hazardous chemical waste may sometimes be disposed of in the regular trash, but it must be in a sealed container.[2] This is generally not recommended for nucleoside analogs without a clear non-hazardous designation.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.
-
After triple-rinsing and air-drying, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.
-
Data on Disposal Routes
The appropriate disposal method is contingent on the chemical's properties as defined in its SDS. The following table summarizes general criteria for common laboratory disposal routes.
| Disposal Route | Criteria | Prohibited Items |
| Hazardous Waste Pickup | The default and required method for most laboratory chemicals, including those that are flammable, corrosive, reactive, toxic, or of unknown hazard.[1][3] | Mixed, incompatible wastes in the same container. |
| Drain Disposal | Permitted only for non-hazardous, water-soluble materials in small quantities, with a pH between 5.5 and 10.5, and with explicit EHS approval.[1] | Flammable liquids, toxic substances, strong acids/bases, and environmentally harmful chemicals. |
| Regular Trash | Acceptable only for chemicals confirmed to be non-hazardous, non-radioactive, and not a biological hazard, in a securely sealed container.[2] | Liquids, hazardous chemicals, and unlabeled containers. |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols for the use of this compound are included.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for a laboratory chemical.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling N6,N6-Dimethyl-xylo-adenosine
Essential Safety and Handling Guide for N6,N6-Dimethyl-xylo-adenosine
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. Since this compound is an adenosine (B11128) analog, it should be handled with care, assuming it may have biological activity.[1][2] For research use only.[3]
Chemical and Physical Properties
A summary of the available quantitative data for this compound and a related compound is provided below.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C12H17N5O4 | [3] |
| Molecular Weight | 295.29 | [4] |
| Purity | ≥95% | [3] |
| N6-Methyl-xylo-adenosine (Related Compound) | ||
| Molecular Formula | C11H15N5O4 | [] |
| Molecular Weight | 281.27 | [] |
| Boiling Point | 649.1±65.0°C (Predicted) | [] |
| Density | 1.85±0.1 g/cm3 (Predicted) | [] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety.
Recommended PPE
-
Eye Protection : Wear tightly fitting safety goggles.
-
Hand Protection : Wear chemical-impermeable gloves.
-
Body Protection : Wear a lab coat or other suitable protective clothing.
-
Respiratory Protection : If handling as a powder or if aerosolization is possible, use a certified respirator.
General Hygiene and Safety Practices
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the handling area.[6]
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical to maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation : Handle the compound in a well-ventilated place, such as a chemical fume hood.[6]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Incompatibilities : Store apart from foodstuff containers or incompatible materials.[6]
Spill Management
-
Personal Precautions : Use personal protective equipment, including chemical-impermeable gloves.[6]
-
Containment : Prevent further spillage or leakage if it is safe to do so.[6] Do not let the chemical enter drains.[6]
-
Cleanup : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[6]
Disposal Plan
As a nucleoside analog, this compound waste should be handled with caution. Since it falls under the category of synthetic nucleic acid molecules, disposal should follow institutional and national guidelines for such materials.
-
Solid Waste :
-
Contaminated materials such as gloves, pipette tips, and empty vials should be collected in a designated, clearly labeled waste container.
-
This waste should be treated as regulated medical waste.
-
-
Liquid Waste :
-
Solutions containing this compound should be decontaminated before disposal.
-
A common method for decontaminating liquid waste containing nucleic acids is to treat it with a fresh 10% bleach solution for at least 30 minutes.[7]
-
After decontamination, the solution may be disposed of down the sink, provided it complies with local regulations.[7]
-
-
General Guidance :
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety precautions.
Caption: Experimental Workflow Diagram
Caption: Safety Controls Hierarchy
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
